molecular formula C10H10O6 B8660407 3,6-dimethoxyphthalic Acid

3,6-dimethoxyphthalic Acid

Cat. No.: B8660407
M. Wt: 226.18 g/mol
InChI Key: VHBUDUULDRSEDI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,6-dimethoxyphthalic Acid is a useful research compound. Its molecular formula is C10H10O6 and its molecular weight is 226.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H10O6

Molecular Weight

226.18 g/mol

IUPAC Name

3,6-dimethoxyphthalic acid

InChI

InChI=1S/C10H10O6/c1-15-5-3-4-6(16-2)8(10(13)14)7(5)9(11)12/h3-4H,1-2H3,(H,11,12)(H,13,14)

InChI Key

VHBUDUULDRSEDI-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=C(C=C1)OC)C(=O)O)C(=O)O

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to 3,6-Dimethoxyphthalic Acid: Structure, Properties, and Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,6-Dimethoxyphthalic acid, a substituted aromatic dicarboxylic acid, represents a unique molecular scaffold with potential applications in medicinal chemistry and materials science. Its distinct substitution pattern, with methoxy groups positioned ortho and meta to the carboxylic acid functionalities, imparts specific electronic and steric properties that influence its reactivity and intermolecular interactions. This guide provides a comprehensive overview of the chemical structure, physicochemical properties, and synthetic methodologies for this compound, offering a valuable resource for researchers exploring its utility in novel molecular design and development.

Chemical Structure and Nomenclature

The core structure of this compound consists of a benzene ring substituted with two carboxylic acid groups at positions 1 and 2, and two methoxy groups at positions 3 and 6.

Systematic IUPAC Name: 3,6-dimethoxybenzene-1,2-dicarboxylic acid

Molecular Formula: C₁₀H₁₀O₆

Molecular Weight: 226.18 g/mol

Chemical Structure:

Caption: Chemical structure of this compound.

Physicochemical and Spectral Properties

Due to its limited commercial availability, comprehensive experimental data for this compound is not readily found in large databases. However, based on the analysis of related compounds and general principles of organic chemistry, the following properties can be anticipated:

PropertyPredicted Value/InformationSource/Rationale
Melting Point Likely a crystalline solid with a relatively high melting point, expected to be in the range of 170-200 °C.Comparison with isomers such as hemipinic acid (3,4-dimethoxyphthalic acid) which has a melting point of 170-171 °C.[1] The substitution pattern can influence crystal packing and thus the melting point.
Solubility Expected to have low solubility in water due to the hydrophobic benzene ring and methoxy groups. It is likely to be soluble in polar organic solvents such as methanol, ethanol, acetone, and ethyl acetate.General solubility trends for aromatic carboxylic acids. The carboxylic acid groups provide some polarity, but the overall molecule is largely nonpolar.
pKa The two carboxylic acid groups will have distinct pKa values. The first pKa is expected to be in the range of 2-3, and the second in the range of 4-5.The electron-donating nature of the methoxy groups would slightly increase the pKa values compared to unsubstituted phthalic acid. The proximity of the two carboxylic acid groups also influences their acidity.
¹H NMR The proton NMR spectrum would be expected to show a singlet for the two aromatic protons, a singlet for the six protons of the two equivalent methoxy groups, and a broad singlet for the two acidic protons of the carboxylic acid groups. The exact chemical shifts would depend on the solvent used.The symmetrical nature of the molecule would lead to chemically equivalent aromatic protons and methoxy groups.
¹³C NMR The carbon NMR spectrum would show distinct signals for the aromatic carbons, the carboxylic acid carbons, and the methoxy carbons.The number of unique carbon environments would be consistent with the molecule's symmetry.
Infrared (IR) Spectroscopy The IR spectrum would be characterized by a broad O-H stretch from the carboxylic acid groups (around 2500-3300 cm⁻¹), a sharp C=O stretch from the carboxylic acid carbonyls (around 1700 cm⁻¹), C-O stretches from the methoxy and carboxylic acid groups, and aromatic C-H and C=C stretches.Characteristic vibrational modes of carboxylic acids and substituted benzene rings.
Mass Spectrometry The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound. Fragmentation patterns would likely involve the loss of water, carbon monoxide, carbon dioxide, and methoxy groups.Common fragmentation pathways for aromatic carboxylic acids.

Synthesis of this compound

The synthesis of this compound is not commonly described in standard organic chemistry literature, suggesting the need for a multi-step approach. A plausible synthetic strategy involves the preparation of a suitably substituted precursor followed by oxidation of side chains to form the carboxylic acid groups.

Conceptual Synthetic Pathway

A logical disconnection approach suggests that this compound can be synthesized from a more readily available starting material like 1,4-dimethoxybenzene or a related xylene derivative.

synth_pathway Start 1,4-Dimethoxybenzene or 3,6-Dimethoxy-o-xylene Intermediate1 Introduction of two carbon-containing side chains Start->Intermediate1 Intermediate2 Substituted Benzene Derivative Intermediate1->Intermediate2 Oxidation Oxidation of side chains Intermediate2->Oxidation Product This compound Oxidation->Product

Caption: A conceptual synthetic pathway for this compound.

Plausible Experimental Protocol

Step 1: Preparation of 3,6-Dimethoxy-o-xylene (if not commercially available)

This could potentially be achieved through the methylation of 2,5-dimethylhydroquinone.

Step 2: Oxidation of 3,6-Dimethoxy-o-xylene to this compound

Reaction:

Methodology:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3,6-dimethoxy-o-xylene in a suitable solvent, such as acetic acid or a mixture of acetic acid and water.

  • Addition of Oxidant: A strong oxidizing agent is required for the conversion of the methyl groups to carboxylic acids. A common reagent for this transformation is potassium permanganate (KMnO₄). The KMnO₄ solution would be added portion-wise to the reaction mixture, as the reaction is highly exothermic.

  • Reaction Conditions: The reaction mixture would likely need to be heated to reflux for several hours to ensure complete oxidation. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Workup:

    • After the reaction is complete, the excess potassium permanganate is quenched by the addition of a reducing agent, such as sodium bisulfite, until the purple color disappears and a brown precipitate of manganese dioxide (MnO₂) forms.

    • The manganese dioxide is removed by filtration.

    • The filtrate is then acidified with a strong acid, such as hydrochloric acid (HCl), to precipitate the this compound.

  • Purification: The crude product can be collected by filtration and purified by recrystallization from a suitable solvent, such as water or an alcohol/water mixture.

Causality behind Experimental Choices:

  • Choice of Oxidant: Potassium permanganate is a powerful and relatively inexpensive oxidizing agent capable of converting alkyl side chains on an aromatic ring to carboxylic acids.

  • Solvent System: Acetic acid is often used as a solvent for such oxidations as it is resistant to oxidation and can solubilize both the starting material and the intermediate products.

  • Acidification: The product, a dicarboxylic acid, will exist as its carboxylate salt in the basic or neutral reaction mixture. Acidification is necessary to protonate the carboxylate groups and precipitate the neutral acid.

Self-Validating System:

  • The identity and purity of the synthesized this compound should be confirmed by a battery of analytical techniques, including melting point determination, ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry. The obtained data should be consistent with the expected structure.

Potential Applications in Drug Development and Research

While specific applications of this compound are not widely documented, its structure suggests several potential areas of interest for researchers in drug development:

  • Scaffold for Novel Ligands: The rigid aromatic core with its defined pattern of hydrogen bond donors (carboxylic acids) and acceptors (methoxy groups) makes it an interesting scaffold for designing ligands that can interact with biological targets such as enzymes or receptors.

  • Fragment-Based Drug Discovery: As a small, functionalized molecule, this compound could be used as a fragment in fragment-based drug discovery (FBDD) campaigns to identify new binding motifs for therapeutic targets.

  • Pro-drug Design: The carboxylic acid groups can be esterified to create pro-drugs with improved pharmacokinetic properties, such as increased lipophilicity and cell permeability.

  • Coordination Chemistry and Metal-Organic Frameworks (MOFs): The dicarboxylic acid functionality makes it a potential linker for the construction of metal-organic frameworks, which have applications in drug delivery, gas storage, and catalysis.

Safety and Handling

As with any chemical, this compound should be handled with appropriate safety precautions in a well-ventilated laboratory. It is expected to be an irritant to the eyes, skin, and respiratory system. Personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times.

Conclusion

This compound is a unique aromatic dicarboxylic acid with potential for further exploration in various scientific disciplines. While its synthesis requires a multi-step approach and its properties are not yet extensively documented in common chemical databases, the synthetic strategies and characterization methods outlined in this guide provide a solid foundation for researchers interested in this compound. Its distinct substitution pattern offers intriguing possibilities for the design of novel molecules with tailored properties for applications in drug discovery and materials science. Further research into the synthesis and biological evaluation of this compound and its derivatives is warranted to fully uncover its potential.

References

  • Due to the lack of specific literature for this compound, this reference section is populated with sources for related compounds and general synthetic methodologies.
  • CAS Common Chemistry. (n.d.). Hemipic acid. Retrieved from [Link]

  • Google Patents. (1994). Method for oxidation of xylene derivatives.
  • Harwood, L. M., & Moody, C. J. (1989). Experimental Organic Chemistry: Principles and Practice.
  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 8554, Dimethyl phthalate. Retrieved from [Link].

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
  • Smith, M. B., & March, J. (2013). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. John Wiley & Sons.
  • Wikipedia. (2023). Dimethyl phthalate. Retrieved from [Link]

Sources

The Emerging Therapeutic Potential of 3,6-Dimethoxyphthalic Acid Derivatives: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: Unveiling the Therapeutic Promise of a Versatile Scaffold

Within the vast landscape of medicinal chemistry, the phthalic acid scaffold has emerged as a privileged structure, giving rise to a multitude of derivatives with diverse and potent biological activities. Among these, the 3,6-dimethoxyphthalic acid framework presents a particularly compelling starting point for the design of novel therapeutics. The strategic placement of methoxy groups at the 3 and 6 positions of the phthalic acid core significantly influences the molecule's electronic and steric properties, thereby modulating its interaction with biological targets. This guide provides an in-depth exploration of the biological activities of this compound derivatives, offering a technical resource for researchers and drug development professionals dedicated to advancing novel therapeutic agents. We will delve into the synthetic pathways, potential anticancer and antimicrobial activities, and the underlying mechanisms of action, supported by detailed experimental protocols and data visualization to empower your research endeavors.

I. Synthetic Strategies: Crafting the this compound Core

The synthesis of this compound derivatives often commences with the preparation of a key intermediate, 3,5-dimethoxy-phthalic anhydride, as this regioisomer is more readily accessible. A common synthetic route to a related precursor, 3,5-dimethoxy-phthalic anhydride, involves a multi-step process that can be adapted for the synthesis of various derivatives.[1]

Exemplary Synthetic Protocol: Preparation of 3,5-Dimethoxy-Phthalic Anhydride[1]

This protocol outlines a five-step synthesis of 3,5-dimethoxy-phthalic anhydride, a crucial precursor for further derivatization.

  • Step 1: Synthesis of (4,6-dimethoxy-3-trichloromethyl)-2-benzo[c]furanone (I)

    • Combine 3,5-dimethoxy-p-xylene and chloral hydrate in a four-necked flask.

    • Add 90% sulfuric acid to the mixture while stirring vigorously.

    • Maintain continuous mechanical stirring at a controlled temperature for 24 hours.

    • Upon completion, pour the reaction mixture into water and stir to precipitate the product.

  • Step 2: Synthesis of (4,6-dimethoxy)-2-benzo[c]furanone-3-carboxylic acid (II)

    • Hydrolyze compound (I) under basic conditions to yield the corresponding carboxylic acid.

  • Step 3: Synthesis of (4,6-dimethoxy)-2-benzo[c]furanone (III)

    • Decarboxylate compound (II) to obtain the furanone derivative.

  • Step 4: Synthesis of 3,5-dimethoxy-phthalic acid (IV)

    • Oxidize compound (III) to open the furanone ring and form the dicarboxylic acid.

  • Step 5: Synthesis of 3,5-dimethoxy-phthalic anhydride

    • Add 9g of 3,5-dimethoxy-phthalic acid (IV) and 36g of acetic anhydride to a four-necked flask.

    • Reflux the mixture for 2 hours.

    • Cool the mixture to allow for the crystallization of the pure anhydride.

    • Collect the crystals by suction filtration.

    • The filtrate can be subjected to decompression distillation to remove acetic acid and obtain additional crystalline product.

    • Recrystallize the combined product from benzene and petroleum ether to yield the final pure 3,5-dimethoxy-phthalic anhydride.

This synthetic pathway provides a robust foundation for producing the core scaffold, which can then be subjected to various chemical modifications to generate a library of this compound derivatives for biological screening.

II. Biological Activities and Mechanistic Insights

While direct studies on a wide range of this compound derivatives are emerging, the broader class of phthalic acid and phthalimide derivatives has demonstrated significant potential in two key therapeutic areas: oncology and infectious diseases.

A. Anticancer Activity: A Multi-pronged Attack on Malignancy

Derivatives of phthalic acid have shown promising cytotoxic effects against various cancer cell lines.[2][3] The mechanism of action is often multifaceted, involving the inhibition of key signaling pathways and the induction of programmed cell death (apoptosis).

1. Inhibition of Protein Kinases:

A significant mechanism through which phthalic acid derivatives exert their anticancer effects is the inhibition of protein kinases, which are crucial regulators of cell growth, proliferation, and survival.[3] Dysregulation of protein kinase activity is a hallmark of many cancers.[3]

  • Targeted Kinases: Derivatives of isophthalic and terephthalic acids have been shown to inhibit key oncogenic kinases such as:

    • EGFR (Epidermal Growth Factor Receptor) [2]

    • HER2 (Human Epidermal Growth Factor Receptor 2) [2]

    • VEGFR-2 (Vascular Endothelial Growth Factor Receptor 2) [2]

The inhibition of these kinases can disrupt downstream signaling cascades, leading to a reduction in tumor cell proliferation and angiogenesis.

Kinase_Inhibition_Pathway 3,6-Dimethoxyphthalic\nAcid Derivative 3,6-Dimethoxyphthalic Acid Derivative VEGFR-2 VEGFR-2 3,6-Dimethoxyphthalic\nAcid Derivative->VEGFR-2 Inhibition EGFR/HER2 EGFR/HER2 3,6-Dimethoxyphthalic\nAcid Derivative->EGFR/HER2 Inhibition Downstream Signaling\n(e.g., RAS/MAPK, PI3K/AKT) Downstream Signaling (e.g., RAS/MAPK, PI3K/AKT) VEGFR-2->Downstream Signaling\n(e.g., RAS/MAPK, PI3K/AKT) EGFR/HER2->Downstream Signaling\n(e.g., RAS/MAPK, PI3K/AKT) Angiogenesis Angiogenesis Downstream Signaling\n(e.g., RAS/MAPK, PI3K/AKT)->Angiogenesis Cell Proliferation\n& Survival Cell Proliferation & Survival Downstream Signaling\n(e.g., RAS/MAPK, PI3K/AKT)->Cell Proliferation\n& Survival

Caption: Inhibition of key protein kinases by phthalic acid derivatives.

2. Induction of Apoptosis:

Beyond kinase inhibition, phthalic acid derivatives can trigger apoptosis in cancer cells. This programmed cell death is a critical mechanism for eliminating malignant cells. Some derivatives have been shown to induce both caspase-dependent and -independent apoptotic pathways.[4] For instance, a 3,6-dihydroxy-4,5-dimethylphthalaldehyde demonstrated cytotoxic effects by inhibiting the incorporation of essential precursors for DNA, RNA, and protein synthesis.[5] This leads to a reduction in the cellular ATP pool, ultimately contributing to cell death.[5]

Apoptosis_Induction 3,6-Dimethoxyphthalic\nAcid Derivative 3,6-Dimethoxyphthalic Acid Derivative Inhibition of Macromolecule\nSynthesis (DNA, RNA, Protein) Inhibition of Macromolecule Synthesis (DNA, RNA, Protein) 3,6-Dimethoxyphthalic\nAcid Derivative->Inhibition of Macromolecule\nSynthesis (DNA, RNA, Protein) Reduced ATP Pool Reduced ATP Pool Inhibition of Macromolecule\nSynthesis (DNA, RNA, Protein)->Reduced ATP Pool Caspase Activation Caspase Activation Reduced ATP Pool->Caspase Activation Apoptosis Apoptosis Caspase Activation->Apoptosis

Caption: Proposed mechanism of apoptosis induction by phthalic acid derivatives.

Quantitative Data on Anticancer Activity of Related Phthalic Acid Derivatives:

Compound ClassCancer Cell LineIC50 (µM)Reference
Isophthalic Acid DerivativeK562 (Chronic Myelogenous Leukemia)3.42[2]
Isophthalic Acid DerivativeHL-60 (Promyelocytic Leukemia)7.04[2]
Isophthalic Acid DerivativeMCF-7 (Breast Carcinoma)4.91[2]
Isophthalic Acid DerivativeHepG2 (Liver Carcinoma)8.84[2]
B. Antimicrobial Activity: A New Frontier in Combating Drug Resistance

The phthalic acid scaffold has also shown promise as a source of novel antimicrobial agents.[6] With the rising threat of antibiotic resistance, the development of new chemical entities with antimicrobial properties is of paramount importance. Phthalimide derivatives, synthesized from phthalic anhydride, have exhibited activity against a range of pathogenic microbes.[6] The mechanism of action for the antimicrobial effects of these compounds is an active area of investigation, with potential targets including essential bacterial enzymes and cell wall integrity.

III. Experimental Protocols for Biological Evaluation

To assess the therapeutic potential of novel this compound derivatives, robust and reproducible in vitro assays are essential. The following section provides a detailed protocol for a standard cytotoxicity assay.

In Vitro Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of chemical compounds.[7][8]

Principle:

Viable cells with active metabolism convert the yellow MTT tetrazolium salt into a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.

Materials:

  • Cancer cell lines (e.g., MCF-7, HepG2)

  • Complete cell culture medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin)

  • This compound derivatives (dissolved in a suitable solvent like DMSO)

  • MTT solution (5 mg/mL in PBS)

  • DMSO (cell culture grade)

  • 96-well cell culture plates

  • Multichannel pipette

  • Microplate reader

Protocol:

  • Cell Seeding:

    • Trypsinize and count the cancer cells.

    • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

    • Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the this compound derivatives in complete medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations.

    • Include a vehicle control (medium with the same concentration of DMSO used to dissolve the compounds) and an untreated control (medium only).

    • Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO₂ incubator.[7]

  • MTT Addition:

    • After the incubation period, add 10 µL of MTT solution to each well.

    • Incubate the plate for another 4 hours at 37°C.

  • Formazan Solubilization:

    • Carefully remove the medium from each well.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 5-10 minutes to ensure complete dissolution.

  • Absorbance Measurement:

    • Measure the absorbance of each well at a wavelength of 540 nm using a microplate reader.[7]

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration compared to the vehicle control.

    • Plot the percentage of cell viability against the compound concentration to determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Caption: Workflow for the in vitro MTT cytotoxicity assay.

IV. Future Directions and Concluding Remarks

The exploration of this compound derivatives represents a promising avenue for the discovery of novel therapeutic agents. The synthetic accessibility of the core scaffold, coupled with the demonstrated biological activities of related phthalic acid and phthalimide compounds, provides a strong rationale for further investigation. Future research should focus on:

  • Expansion of the Chemical Library: Synthesizing a diverse library of this compound derivatives with various substitutions to establish clear structure-activity relationships (SAR).

  • Broad-Spectrum Biological Screening: Evaluating these derivatives against a wider range of cancer cell lines and microbial strains.

  • In-depth Mechanistic Studies: Elucidating the precise molecular targets and signaling pathways modulated by the most potent compounds.

  • In Vivo Efficacy and Safety Profiling: Advancing lead candidates to preclinical animal models to assess their therapeutic efficacy and toxicological profiles.

By leveraging the insights and methodologies outlined in this guide, the scientific community can unlock the full therapeutic potential of this compound derivatives, paving the way for the development of next-generation medicines to address unmet medical needs in oncology and infectious diseases.

References

  • Synthesis, Anticancer Activity, and Apoptosis Induction of Novel 3,6-Diazaphenothiazines. (2019). Molecules, 24(2), 289. [Link]

  • Exploring the Anticancer Activity, Molecular Docking and Density Functional Theory Analysis of α-Naphthalene Acetic Acid Derivatives. (2023). Journal of Biomolecular Structure and Dynamics, 1-14. [Link]

  • Activity of a Novel Anti-Inflammatory Agent F-3,6′-dithiopomalidomide as a Treatment for Traumatic Brain Injury. (2021). International Journal of Molecular Sciences, 22(16), 8888. [Link]

  • Process for the preparation of halogen-substituted phthalic anhydride. (1989).
  • Synthesis and anti-cancer activity of benzothiazole containing phthalimide on human carcinoma cell lines. (2012). Bioorganic & Medicinal Chemistry Letters, 22(19), 6148-6152. [Link]

  • Novel Phthalic-Based Anticancer Tyrosine Kinase Inhibitors: Design, Synthesis and Biological Activity. (2023). Current Issues in Molecular Biology, 45(3), 1820-1842. [Link]

  • Novel Phthalic-Based Anticancer Tyrosine Kinase Inhibitors: Design, Synthesis and Biological Activity. (2023). Current Issues in Molecular Biology, 45(3), 1820-1842. [Link]

  • Synthesis, In Vitro, and In Silico studies of imide derivatives of phthalic anhydride as potential antimicrobial agents. (2023). Journal of Molecular Structure, 1282, 135168. [Link]

  • Synthetic method of drug intermediate 3, 5-dimethoxy-phthalic anhydride. (2015).
  • Biochemical and cytotoxic actions of 3,6-dihydroxy-4,5-dimethylphthalaldehyde in sarcoma 180 cells. (1981). Cancer Research, 41(5), 1884-1888. [Link]

  • Antimicrobial activity of diethyl phthalate: An insilico approach. (2022). Journal of King Saud University - Science, 34(3), 101893. [Link]

  • Antimicrobial activity, phytochemical characterization and molecular docking studies of Nyctanthes arbor-tristis L. extracts. (2023). Journal of the Turkish Chemical Society Section A: Chemistry, 10(1), 167-180. [Link]

  • Synthesis, anticancer activity and mechanism of action of new phthalimido-1,3-thiazole derivatives. (2021). Bioorganic Chemistry, 115, 105231. [Link]

  • Toxicological Characterization of Phthalic Acid. (2012). Toxin Reviews, 31(1-2), 1-11. [Link]

  • 3,6-Dimethylphthalic anhydride. PubChem CID 21616. [Link]

  • Antimicrobial Activity of Naphthyridine Derivatives. (2021). Molecules, 26(21), 6449. [Link]

  • In vitro and in silico biological evaluation of phthalimide derivatives as antiproliferative agents. (2021). Vitae, 28(1), 33388. [Link]

  • Routes to Some 3,6-Disubstituted Phthalonitriles and Examples of Phthalocyanines Derived Therefrom: An Overview. (2009). ChemInform, 40(33). [Link]

  • New antimicrobial coating compositions based on 3,6-dichloro bezo[b]thiophene-2-carbonyl glutamic acid. (dcbtga) . modified polyesteramide resins as binder for industrial applications. (2013). Al-Azhar Bulletin of Science, 24(1), 85-100. [Link]

  • Studies on the genetic effects of phthalic acid esters on cells in culture. (1985). Environmental Health Perspectives, 61, 49-54. [Link]

  • Preparation of phthalic anhydride. PrepChem. [Link]

  • Design and synthesis of phthalazine-based compounds as potent anticancer agents with potential antiangiogenic activity via VEGFR-2 inhibition. (2019). Journal of Enzyme Inhibition and Medicinal Chemistry, 34(1), 1347-1367. [Link]

  • Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models. (2023). International Journal of Molecular Sciences, 24(23), 16993. [Link]

Sources

Methodological & Application

Preparation of 3,6-Dimethoxyphthalic Anhydride Using Acetic Anhydride: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This comprehensive guide details a robust and efficient laboratory-scale method for the synthesis of 3,6-dimethoxyphthalic anhydride from its corresponding dicarboxylic acid using acetic anhydride as a dehydrating agent. This document is intended for researchers, scientists, and professionals in drug development and medicinal chemistry. It provides a detailed experimental protocol, an in-depth discussion of the reaction mechanism, safety considerations, and potential applications of the target molecule. The causality behind experimental choices is explained to ensure both reproducibility and a deeper understanding of the chemical transformation.

Introduction: The Significance of Substituted Phthalic Anhydrides

Substituted phthalic anhydrides are a critical class of intermediates in organic synthesis, serving as versatile building blocks for a wide array of complex molecules. Their utility spans from the creation of high-performance polymers and dyestuffs to their pivotal role in the pharmaceutical industry.[1] Specifically, derivatives of phthalic anhydride are instrumental in the synthesis of various therapeutic agents. For instance, compounds derived from substituted phthalic anhydrides have shown potential as anticancer, antimicrobial, and antiviral agents.[2] The methoxy-substituted aromatic ring, in particular, is a common motif in many biologically active compounds, influencing their pharmacokinetic and pharmacodynamic properties.

3,6-Dimethoxyphthalic anhydride, the subject of this guide, is a valuable precursor for the synthesis of specialized chemical entities. The presence and position of the two methoxy groups on the aromatic ring can significantly impact the electronic and steric properties of the molecule, making it a key component in the design of novel drug candidates and functional materials. This guide provides a reliable method for its preparation, enabling researchers to access this important synthetic intermediate.

The Chemical Transformation: Dehydration of 3,6-Dimethoxyphthalic Acid

The synthesis of 3,6-dimethoxyphthalic anhydride is achieved through the intramolecular dehydration of this compound. Acetic anhydride is a widely used and effective dehydrating agent for this type of transformation.

The Role of Acetic Anhydride: A Mechanistic Insight

The reaction proceeds via a nucleophilic acyl substitution mechanism. The carboxylic acid groups of this compound act as nucleophiles, attacking the electrophilic carbonyl carbons of acetic anhydride. This process can be conceptualized in the following steps:

  • Formation of a Mixed Anhydride: One of the carboxylic acid groups of the substrate attacks a carbonyl group of acetic anhydride, leading to the formation of a mixed anhydride intermediate and the release of a molecule of acetic acid.

  • Intramolecular Cyclization: The second carboxylic acid group of the mixed anhydride then acts as an intramolecular nucleophile, attacking the adjacent carbonyl carbon.

  • Ring Closure and Elimination: This intramolecular attack results in the formation of the stable five-membered anhydride ring and the elimination of another molecule of acetic acid.

This reaction is typically driven to completion by using an excess of acetic anhydride and often by heating the reaction mixture to reflux.

Experimental Protocol: A Step-by-Step Guide

This protocol is adapted from a similar procedure for the synthesis of 3,5-dimethoxyphthalic anhydride and is expected to provide a high yield of the desired 3,6-isomer.[3]

Materials and Equipment

Reagents:

  • This compound

  • Acetic anhydride (reagent grade)

  • Toluene (for recrystallization, optional)

  • Petroleum ether (for recrystallization, optional)

Equipment:

  • Round-bottom flask (appropriate size for the scale of the reaction)

  • Reflux condenser

  • Heating mantle or oil bath

  • Magnetic stirrer and stir bar

  • Buchner funnel and filter flask

  • Vacuum source

  • Rotary evaporator (optional)

  • Standard laboratory glassware (beakers, graduated cylinders, etc.)

  • Melting point apparatus

Reaction Workflow Diagram

SynthesisWorkflow cluster_reaction Reaction Setup cluster_process Reaction cluster_workup Work-up & Purification cluster_product Final Product Reagents This compound + Acetic Anhydride ReactionVessel Round-Bottom Flask Reagents->ReactionVessel Charge Reflux Heat to Reflux (e.g., 2 hours) ReactionVessel->Reflux Cooling Cool to Room Temp. Reflux->Cooling Filtration Vacuum Filtration Cooling->Filtration Washing Wash with Solvent Filtration->Washing Drying Dry under Vacuum Washing->Drying FinalProduct 3,6-Dimethoxyphthalic Anhydride Drying->FinalProduct

Sources

Application Notes and Protocols for the Synthesis of Dihydroxyanthraquinone Derivatives from 3,6-Dimethoxyphthalic Acid

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Significance of the Anthraquinone Scaffold

The 1,4-dihydroxyanthraquinone, commonly known as quinizarin, and its isomers are privileged scaffolds in medicinal chemistry and materials science.[1][2] These compounds form the core structure of numerous bioactive molecules and functional dyes.[3][4] Their biological activities are diverse, ranging from anticancer and antimicrobial to antioxidant properties.[5][6] The planar anthraquinone system readily intercalates with DNA, and its redox properties contribute to the generation of reactive oxygen species, a mechanism exploited in some anticancer agents.[7] Consequently, the development of robust synthetic routes to novel quinizarin derivatives and other dihydroxyanthraquinones is of paramount importance for the discovery of new therapeutic agents and advanced materials.[5][8]

This document provides a detailed guide for the synthesis of 1,8-dihydroxyanthraquinone derivatives, starting from the readily available 3,6-dimethoxyphthalic acid. While the direct synthesis of quinizarin (1,4-dihydroxyanthraquinone) from this particular precursor is not straightforward, this route provides efficient access to the 1,8-dihydroxy isomer, which also exhibits significant biological activity.

Synthetic Strategy: A Multi-Step Approach

The synthesis of 1,8-dihydroxyanthraquinone derivatives from this compound is a multi-step process that involves the formation of the tricyclic anthraquinone core followed by functional group manipulation. The overall workflow is depicted in the diagram below.

Synthesis_Workflow A This compound B 3,6-Dimethoxyphthalic Anhydride A->B Dehydration C 2-Aroyl-3,6-dimethoxybenzoic Acid B->C Friedel-Crafts Acylation D 1,8-Dimethoxyanthraquinone Derivative C->D Cyclization E 1,8-Dihydroxyanthraquinone Derivative D->E Demethylation

Caption: Synthetic workflow from this compound.

Experimental Protocols

Part 1: Synthesis of 3,6-Dimethoxyphthalic Anhydride

Rationale: The first step involves the conversion of the dicarboxylic acid to its corresponding anhydride. This is a crucial activation step, as anhydrides are more reactive than dicarboxylic acids in Friedel-Crafts acylation reactions. Dehydration is typically achieved by heating with acetic anhydride or a similar dehydrating agent.

Protocol:

  • Reagent Preparation:

    • This compound (1 equivalent)

    • Acetic anhydride (3-5 equivalents)

    • Anhydrous toluene (as solvent, optional)

  • Reaction Setup:

    • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend this compound in acetic anhydride.

    • Heat the reaction mixture to reflux (approximately 140°C) for 2-4 hours. The progress of the reaction can be monitored by the dissolution of the starting material.

  • Work-up and Purification:

    • Allow the reaction mixture to cool to room temperature.

    • The product, 3,6-dimethoxyphthalic anhydride, will often crystallize out upon cooling. If not, the excess acetic anhydride and acetic acid can be removed under reduced pressure.

    • The crude product can be purified by recrystallization from a suitable solvent system, such as toluene or a mixture of ethyl acetate and hexanes.

Parameter Value
Reaction Time2-4 hours
Temperature140°C
Expected Yield90-95%
Part 2: Friedel-Crafts Acylation

Rationale: This key step builds the carbon skeleton of the target molecule. The synthesized 3,6-dimethoxyphthalic anhydride undergoes a Friedel-Crafts acylation with an aromatic substrate in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃). The choice of the aromatic substrate will determine the substitution pattern on the final anthraquinone derivative.

Protocol:

  • Reagent Preparation:

    • 3,6-Dimethoxyphthalic anhydride (1 equivalent)

    • Aromatic substrate (e.g., benzene, toluene, anisole; 1.1-1.5 equivalents)

    • Anhydrous aluminum chloride (AlCl₃) (2.2-3 equivalents)

    • Anhydrous dichloromethane (DCM) or 1,2-dichloroethane (DCE) as the solvent.

  • Reaction Setup:

    • In a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend anhydrous AlCl₃ in the chosen solvent.

    • Cool the suspension to 0°C in an ice bath.

    • Add the aromatic substrate to the suspension.

    • Slowly add a solution of 3,6-dimethoxyphthalic anhydride in the same solvent to the reaction mixture.

    • After the addition is complete, allow the reaction to warm to room temperature and stir for 12-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up and Purification:

    • Carefully quench the reaction by pouring the mixture into a beaker containing crushed ice and concentrated hydrochloric acid.

    • The product, a 2-aroyl-3,6-dimethoxybenzoic acid, will precipitate.

    • Collect the precipitate by filtration, wash with cold water, and dry.

    • Further purification can be achieved by recrystallization or column chromatography.

Part 3: Cyclization to form the Anthraquinone Core

Rationale: The 2-aroyl-3,6-dimethoxybenzoic acid intermediate is then cyclized to form the tricyclic anthraquinone ring system. This intramolecular Friedel-Crafts-type reaction is typically promoted by a strong acid, such as concentrated sulfuric acid or polyphosphoric acid (PPA).

Protocol:

  • Reagent Preparation:

    • 2-Aroyl-3,6-dimethoxybenzoic acid (1 equivalent)

    • Concentrated sulfuric acid or polyphosphoric acid.

  • Reaction Setup:

    • Add the 2-aroyl-3,6-dimethoxybenzoic acid to concentrated sulfuric acid or PPA in a round-bottom flask.

    • Heat the mixture to 80-120°C for 2-6 hours.

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature and carefully pour it onto crushed ice.

    • The 1,8-dimethoxyanthraquinone derivative will precipitate.

    • Collect the solid by filtration, wash thoroughly with water until the filtrate is neutral, and dry.

    • The crude product can be purified by recrystallization or column chromatography.

Part 4: Demethylation to Yield 1,8-Dihydroxyanthraquinone Derivatives

Rationale: The final step is the cleavage of the methyl ethers to yield the desired dihydroxyanthraquinone derivative. This demethylation is commonly achieved using strong Lewis acids like boron tribromide (BBr₃) or hydrobromic acid (HBr).

Protocol:

  • Reagent Preparation:

    • 1,8-Dimethoxyanthraquinone derivative (1 equivalent)

    • Boron tribromide (BBr₃) (2.5-3 equivalents) or 48% Hydrobromic acid

    • Anhydrous dichloromethane (DCM) as the solvent for BBr₃.

  • Reaction Setup (using BBr₃):

    • Dissolve the 1,8-dimethoxyanthraquinone derivative in anhydrous DCM in a flame-dried flask under an inert atmosphere.

    • Cool the solution to -78°C (dry ice/acetone bath).

    • Slowly add a solution of BBr₃ in DCM.

    • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Work-up and Purification:

    • Cool the reaction mixture to 0°C and quench by the slow addition of water or methanol.

    • The product, a 1,8-dihydroxyanthraquinone derivative, will precipitate.

    • Collect the solid by filtration, wash with water, and dry.

    • Purification can be performed by recrystallization or column chromatography.

Characterization

The synthesized compounds should be thoroughly characterized to confirm their identity and purity. Standard analytical techniques include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and substitution pattern.

  • Mass Spectrometry (MS): To determine the molecular weight of the synthesized compounds.

  • Infrared (IR) Spectroscopy: To identify key functional groups, such as carbonyls and hydroxyls.[6]

  • Melting Point Analysis: To assess the purity of the final product.

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the compounds.[4]

Applications in Drug Development

Quinizarin and its derivatives have shown promise in various therapeutic areas. For instance, some derivatives have been investigated as potential anticancer agents, demonstrating inhibitory activity against various leukemia cell lines.[5] The mechanism of action often involves the induction of apoptosis and cell cycle arrest.[5][8] The synthesized 1,8-dihydroxyanthraquinone derivatives can be screened for similar biological activities.

Troubleshooting

Issue Possible Cause Solution
Low yield in Friedel-Crafts acylation Inactive Lewis acid; impure starting materials.Use freshly opened or sublimed AlCl₃; ensure all reagents and solvents are anhydrous.
Incomplete cyclization Insufficient reaction time or temperature.Increase reaction time or temperature; consider using a stronger dehydrating agent like PPA.
Incomplete demethylation Insufficient demethylating agent or reaction time.Increase the equivalents of BBr₃ or HBr; prolong the reaction time.
Formation of multiple products Side reactions during Friedel-Crafts acylation or cyclization.Optimize reaction conditions (temperature, catalyst); purify intermediates at each step.

Conclusion

The protocols outlined in this application note provide a comprehensive guide for the synthesis of 1,8-dihydroxyanthraquinone derivatives from this compound. By following these procedures, researchers can generate a library of novel anthraquinone compounds for evaluation in drug discovery programs and for applications in materials science. Careful execution of each step and thorough characterization of the products are essential for obtaining reliable and reproducible results.

References

  • Organic Syntheses. Quinizarin. Available from: [Link]

  • Google Patents. US4387054A - Process for the preparation of quinizarin.
  • Google Patents. US2445538A - Manufacture of quinizarine.
  • MDPI. Synthesis and Characterization of Some New Coumarin Derivatives as Probable Breast Anticancer MCF-7 Drugs. Available from: [Link]

  • PubMed. Design and synthesis of various quinizarin derivatives as potential anticancer agents in acute T lymphoblastic leukemia. Available from: [Link]

  • Wikipedia. 1,4-Dihydroxyanthraquinone. Available from: [Link]

  • PrepChem.com. Preparation of quinizarin. Available from: [Link]

  • ResearchGate. Comparative Synthetic Study of 1,4-Dihydroxy Anthraquinone (Quinizarin) Dye Intermediate. Available from: [Link]

  • Google Patents. US1931264A - Process for the manufacture of quinizarine green and related products.
  • European Patent Office. Quinizarin compound, method for production thereof, and use therefor - EP 0661350 A1. Available from: [Link]

  • PubChem. Quinizarin | C14H8O4 | CID 6688. Available from: [Link]

  • ResearchGate. Synthesis of anthraquinone derivatives from phthalic anhydride with substituted benzenes in the presence of alum in water. Available from: [Link]

  • RSC Publishing. Investigation into solid and solution properties of quinizarin. Available from: [Link]

  • The Good Scents Company. quinizarin 9,10-anthracenedione, 1,4-dihydroxy. Available from: [Link]

  • ResearchGate. Investigation into solid and solution properties of quinizarin. Available from: [Link]

  • MDPI. Synthesis and Structural Characterization of p-Carboranylamidine Derivatives. Available from: [Link]

Sources

Application Note: Friedel-Crafts Acylation using 3,6-Dimethoxyphthalic Anhydride

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the protocols for utilizing 3,6-dimethoxyphthalic anhydride in Friedel-Crafts acylation reactions. Unlike unsubstituted phthalic anhydride, the 3,6-dimethoxy variant presents unique electronic challenges and opportunities. Its electron-donating methoxy groups stabilize the acylium intermediate but also increase susceptibility to demethylation under harsh Lewis acid conditions. This note focuses on the synthesis of anthracycline antibiotic precursors (e.g., daunorubicin analogs) and substituted anthraquinones , providing two distinct protocols: a classic Aluminum Chloride (


) route and a milder Trifluoroacetic Anhydride (TFAA) route.

Mechanistic Insight & Reaction Design[1]

The Substrate Advantage

3,6-dimethoxyphthalic anhydride is


 symmetric. This symmetry eliminates the regioselectivity issues typically associated with substituted phthalic anhydrides during the initial acylation step. Regardless of which carbonyl is attacked, the resulting o-benzoylbenzoic acid intermediate is identical.
The Electronic Challenge

The methoxy groups at positions 3 and 6 exert a strong +M (mesomeric) effect.

  • Acylium Stabilization: Upon Lewis acid complexation, the resulting acylium ion is resonance-stabilized by the methoxy groups. This makes the electrophile less reactive than electron-deficient analogs (e.g., nitro-phthalic anhydride), often requiring higher temperatures or stronger activation.

  • Demethylation Risk: The oxygen atoms of the methoxy groups are Lewis basic. Strong Lewis acids like

    
     can coordinate to these oxygens, leading to ether cleavage (demethylation), particularly if the reaction temperature exceeds 40°C.
    
Reaction Pathway Diagram (DOT)

The following diagram illustrates the activation and potential side-reactions.

FriedelCraftsMechanism Anhydride 3,6-Dimethoxyphthalic Anhydride Complex Activated Acylium Complex Anhydride->Complex Activation LewisAcid Lewis Acid (AlCl3 or TFAA) LewisAcid->Complex Sigma Sigma Complex (Intermediate) Complex->Sigma + Ar-H (RDS) SideProduct Demethylated Phenol (Impurity) Complex->SideProduct High T / Excess AlCl3 (O-Al Coordination) Arene Nucleophile (Ar-H) Product o-Benzoylbenzoic Acid Derivative Sigma->Product - H+

Figure 1: Mechanistic pathway showing the activation of the anhydride and the competitive demethylation pathway under harsh conditions.

Critical Parameters & Reagent Selection

ParameterRecommendationRationale
Solvent Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)Non-nucleophilic; dissolves organic reactants while precipitating the Al-complex (driving equilibrium).
Catalyst A Aluminum Chloride (

)
Standard: High reactivity.[1] Risk: Demethylation. Use for robust substrates.
Catalyst B Trifluoroacetic Anhydride (TFAA)Mild: Activates via mixed anhydride. Benefit: Preserves methoxy groups.
Stoichiometry 2.2 - 3.0 eq. Lewis AcidThe product (ketone) and methoxy groups sequester the catalyst. Excess is required.
Atmosphere Argon or NitrogenAcylium ions are moisture sensitive; hydrolysis reverts them to dicarboxylic acids.

Experimental Protocols

Protocol A: The "Mild" Route (TFAA Promoted)

Recommended for high-value synthesis where methoxy-preservation is critical (e.g., Anthracycline synthesis).

Materials:

  • 3,6-Dimethoxyphthalic anhydride (1.0 eq)

  • Arene Nucleophile (e.g., 1,4-dimethoxybenzene) (1.1 eq)

  • Trifluoroacetic Anhydride (TFAA) (1.5 eq)

  • Trifluoroacetic Acid (TFA) (Solvent volume)[2]

Workflow:

  • Dissolution: In a flame-dried flask under Argon, dissolve 3,6-dimethoxyphthalic anhydride (5.0 mmol) in anhydrous TFA (10 mL).

  • Activation: Add TFAA (7.5 mmol) dropwise at 0°C. Stir for 15 minutes. Observation: Solution may darken slightly as the mixed anhydride forms.

  • Addition: Add the Arene (5.5 mmol) slowly.

  • Reaction: Allow to warm to Room Temperature (25°C). Stir for 4–12 hours. Monitor by TLC (EtOAc/Hexane).[2]

  • Quench: Pour the reaction mixture into ice-cold saturated

    
     (Caution: Gas evolution).
    
  • Workup: Extract with DCM (3x). Wash organics with brine, dry over

    
    , and concentrate.
    
  • Purification: Recrystallize from Ethanol or perform Flash Chromatography.

Self-Validating Check:

  • Success: Product remains soluble in organic layer.

  • Failure: If the aqueous layer remains deeply colored after extraction, the anhydride may have hydrolyzed without reacting.

Protocol B: The "Classic" Route ( Catalyzed)

Recommended for scale-up or when subsequent cyclization requires free phenols (demethylation is acceptable).

Materials:

  • 3,6-Dimethoxyphthalic anhydride (1.0 eq)

  • Arene Nucleophile (1.0 eq)

  • Aluminum Chloride (

    
    ), anhydrous (3.0 eq)
    
  • Dichloromethane (DCM), anhydrous

Workflow:

  • Suspension: Suspend

    
     (15 mmol) in DCM (20 mL) at 0°C under Argon.
    
  • Complexation: Add 3,6-dimethoxyphthalic anhydride (5.0 mmol) in one portion.

    • Note: The suspension will likely clear or change color (yellow/orange) as the acylium complex forms.

  • Addition: Add the Arene (5.0 mmol) dissolved in minimal DCM dropwise over 20 minutes. Keep T < 5°C to minimize demethylation.

  • Reaction: Stir at 0°C for 1 hour, then allow to warm to RT for 2 hours.

    • Critical Step: If the mixture turns deep violet/black, significant complexation has occurred.

  • Hydrolysis (Quench): Pour the mixture into a beaker containing Ice (100g) and conc. HCl (10 mL). Stir vigorously for 30 minutes to break the Aluminum-Product complex.

  • Isolation: Separate layers. The product is often an acid; if so, extract into 10% NaOH, separate organic impurities, then re-acidify the aqueous layer to precipitate the product.

Workflow Diagram (DOT)

Workflow Start Start: Inert Atmosphere Setup Step1 Suspend AlCl3 in DCM (0°C) Start->Step1 Step2 Add 3,6-Dimethoxyphthalic Anhydride (Watch for solubilization/color change) Step1->Step2 Step3 Add Nucleophile (Arene) Dropwise (Keep T < 5°C) Step2->Step3 Quench Quench: Ice + HCl (Breaks Al-Complex) Step3->Quench Decision Is Product Acidic? RouteA Extract w/ DCM -> Wash -> Dry Decision->RouteA No (Neutral) RouteB Extract into NaOH -> Acidify Aqueous -> Filter ppt Decision->RouteB Yes (Carboxylic Acid) Quench->Decision

Figure 2: Operational workflow for AlCl3-catalyzed acylation.

Troubleshooting & QC

Demethylation Analysis

If your yield is low or the product polarity is higher than expected,


 may have cleaved the methoxy groups.
  • Diagnostic: Run a

    
     NMR.[2]
    
  • Expected: Two singlets for

    
     (approx. 3.8–4.0 ppm).
    
  • Issue: Loss of methyl peaks and appearance of broad phenolic

    
     signals (9.0–12.0 ppm).
    
  • Correction: Switch to Protocol A (TFAA) or lower the temperature of Protocol B to -10°C.

Regioselectivity Verification

While the anhydride is symmetric, the nucleophile dictates the final substitution pattern.

  • Example: Reaction with Toluene.

  • Outcome: Para-attack relative to the methyl group is favored due to steric hindrance at the ortho position.

  • QC: HPLC analysis is required to separate para (major) from ortho (minor) isomers.

References

  • Mechanistic Overview of Friedel-Crafts Acylation: Olah, G. A. (1964). Friedel-Crafts and Related Reactions. Wiley-Interscience.[3]

  • Synthesis of Anthracyclines via Phthalides: Swenton, J. S., et al. (1978). "Regiospecific synthesis of anthracyclinones." Journal of the American Chemical Society.

  • TFAA Promoted Acylation (Mild Conditions): Sartori, G., & Maggi, R. (2009). Advances in Friedel-Crafts Acylation Reactions. CRC Press.

  • Demethylation Risks with Aluminum Chloride: Lalko, J., et al. (2019). "Mechanochemical Friedel–Crafts acylations." Beilstein Journal of Organic Chemistry.

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Yields in the Oxidation of 3,6-Dimethoxyphthalic Acid Precursors

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals engaged in the synthesis of 3,6-dimethoxyphthalic acid and its derivatives. This guide provides in-depth troubleshooting advice and frequently asked questions to help you navigate the complexities of oxidizing electron-rich aromatic precursors and maximize your reaction yields. Our approach is grounded in established chemical principles and field-proven insights to ensure you can achieve reliable and reproducible results.

Introduction: The Challenge of Selectivity in Methoxy-Substituted Aromatic Oxidations

The oxidation of alkyl-substituted dimethoxybenzenes to generate valuable intermediates like this compound or 3,6-dimethoxypyromellitic acid presents a unique set of challenges. The presence of two electron-donating methoxy groups activates the aromatic ring, making it susceptible to both the desired side-chain oxidation and undesirable side reactions. Achieving high yields requires a delicate balance of reaction conditions to favor the formation of the target carboxylic acid while minimizing competing pathways such as demethylation or oxidative cleavage of the aromatic ring. This guide will address the common pitfalls encountered during these sensitive transformations and provide actionable solutions.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the oxidation of 3,6-dimethoxy-substituted aromatic compounds.

Question 1: My reaction yield is consistently low. What are the primary factors I should investigate?

Low yields in the oxidation of dimethoxy-substituted alkylbenzenes are often multifactorial. Here’s a systematic approach to diagnosing the issue:

  • Incomplete Reaction: The most common culprit is a reaction that has not gone to completion. This can be due to:

    • Insufficient Oxidant: Ensure you are using a sufficient molar excess of the oxidizing agent, typically potassium permanganate (KMnO₄). A significant excess is often required to drive the reaction to completion.

    • Inadequate Reaction Time or Temperature: These reactions can be slow. Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to determine the optimal reaction time. While higher temperatures can increase the reaction rate, they can also promote side reactions. A careful optimization of the temperature profile is crucial.

  • Side Reactions: The electron-rich nature of the dimethoxy-substituted ring makes it prone to several side reactions that consume starting material and reduce the yield of the desired product.

    • Demethylation: Vigorous oxidation conditions can lead to the cleavage of the methyl ethers, forming hydroxyl groups. This can be minimized by carefully controlling the reaction temperature and avoiding prolonged reaction times.

    • Ring Opening: In very harsh conditions, the aromatic ring itself can be oxidatively cleaved, leading to a complex mixture of degradation products.

  • Product Loss During Workup and Purification: Polycarboxylic acids can be challenging to isolate. Ensure your workup procedure is optimized to minimize product loss. This includes careful pH adjustment during acidification and choosing an appropriate solvent for extraction or recrystallization.

Question 2: I am observing the formation of multiple byproducts. How can I improve the selectivity of my reaction?

Improving selectivity is key to achieving a high yield of the desired product. Consider the following strategies:

  • Choice of Oxidant: While potassium permanganate is a powerful and common oxidant for this transformation, its high reactivity can sometimes lead to a lack of selectivity.[1] For sensitive substrates, exploring alternative or milder oxidizing agents might be beneficial.

  • Reaction Conditions:

    • Temperature Control: This is perhaps the most critical parameter. Running the reaction at the lowest effective temperature will help to minimize over-oxidation and demethylation.[2]

    • pH Control: The pH of the reaction medium can significantly influence the course of the oxidation. For permanganate oxidations, neutral or slightly alkaline conditions are often preferred to maintain the integrity of the methoxy groups.

    • Phase Transfer Catalysis: For reactions in biphasic systems (e.g., an organic solvent and water), the use of a phase transfer catalyst (PTC) can facilitate the transfer of the permanganate ion into the organic phase, allowing for milder reaction conditions and potentially improving selectivity.[3] Quaternary ammonium salts are commonly used for this purpose.[3]

Question 3: My final product is difficult to purify. What are the best methods for isolating polycarboxylated aromatic acids?

The purification of polycarboxylic acids often requires specific techniques due to their polarity and potentially low solubility in common organic solvents.

  • Recrystallization: This is the most common method for purifying solid carboxylic acids.

    • Solvent Selection: Finding a suitable solvent system is crucial. Water is often a good starting point for polycarboxylic acids. Mixed solvent systems, such as water/ethanol or water/acetic acid, can also be effective.

    • pH Adjustment: The solubility of carboxylic acids is highly dependent on pH. You can often achieve purification by dissolving the crude product in a basic aqueous solution, filtering to remove insoluble impurities, and then carefully acidifying the filtrate to precipitate the purified acid.

  • Column Chromatography: For small-scale purifications or for separating mixtures of closely related compounds, column chromatography on silica gel can be employed. A polar mobile phase, often containing a small amount of a carboxylic acid like acetic acid to suppress tailing, is typically required.

  • Conversion to Esters: In some cases, it may be advantageous to convert the crude acid mixture to their corresponding methyl or ethyl esters. These esters are generally less polar and more volatile, making them easier to purify by distillation or chromatography. The purified esters can then be hydrolyzed back to the pure carboxylic acids.

Frequently Asked Questions (FAQs)

Q1: What is the likely starting material for the synthesis of this compound or 3,6-dimethoxypyromellitic acid?

The most logical starting material would be a corresponding dimethoxy-dimethylbenzene. For instance, to produce 3,6-dimethoxypyromellitic acid (3,6-dimethoxy-1,2,4,5-benzenetetracarboxylic acid), a plausible precursor is 1,4-dimethoxy-2,5-dimethylbenzene.[1] The two methyl groups can be oxidized to carboxylic acid functionalities.

Q2: What is the general mechanism for the permanganate oxidation of an alkylbenzene?

The mechanism of side-chain oxidation of alkylbenzenes with potassium permanganate is complex and is thought to involve radical intermediates.[4][5] The reaction is believed to be initiated by the abstraction of a benzylic hydrogen atom by the permanganate.[5] This is why the presence of at least one hydrogen on the carbon attached to the aromatic ring is a prerequisite for the reaction to proceed.[6]

Q3: Can the methoxy groups be affected during the oxidation?

Yes, the methoxy groups are susceptible to cleavage (demethylation) under harsh oxidative conditions, which would lead to the formation of hydroxy-substituted byproducts.[2][7] This is a significant challenge when working with electron-rich aromatic compounds. Careful control of reaction temperature and the amount of oxidant is crucial to minimize this side reaction.

Q4: What analytical techniques are best for monitoring the progress of the reaction and assessing the purity of the final product?

A combination of analytical techniques is recommended:

  • Thin Layer Chromatography (TLC): A quick and easy way to monitor the disappearance of the starting material and the appearance of the product.

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative information on the reaction progress and can be used to determine the purity of the final product. A reversed-phase column with a UV detector is typically suitable.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is particularly useful if you convert your carboxylic acids to their more volatile methyl esters for analysis. It allows for the identification of byproducts.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Essential for confirming the structure of your final product and identifying any impurities.

  • Infrared (IR) Spectroscopy: Can confirm the presence of the carboxylic acid functional group (broad O-H stretch and a C=O stretch).

Experimental Protocols

General Procedure for the Oxidation of a Dimethoxy-Dimethylbenzene using Potassium Permanganate

This is a general guideline and may require optimization for your specific substrate.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, dissolve the dimethoxy-dimethylbenzene starting material in a suitable solvent. A mixture of pyridine and water or t-butanol and water can be effective.

  • Addition of Oxidant: While stirring vigorously, slowly add a solution of potassium permanganate in water to the reaction mixture. The addition should be done portion-wise to control the exothermic reaction.

  • Heating and Monitoring: Heat the reaction mixture to a controlled temperature (e.g., 80-100 °C). Monitor the progress of the reaction by TLC or HPLC.

  • Workup:

    • After the reaction is complete, cool the mixture to room temperature.

    • Quench the excess permanganate by adding a reducing agent such as sodium bisulfite until the purple color disappears and a brown precipitate of manganese dioxide (MnO₂) forms.

    • Filter the mixture to remove the MnO₂.

    • Acidify the filtrate with a mineral acid (e.g., HCl) to a low pH to precipitate the carboxylic acid product.

  • Purification:

    • Collect the precipitated product by filtration.

    • Recrystallize the crude product from a suitable solvent (e.g., water, ethanol/water) to obtain the purified this compound or its derivative.

Data Presentation

Oxidizing SystemSubstrateProductReported YieldReference
KMnO₄ in aqueous pyridine1,2,4-Trimethoxy-3-methyl-anthraquinoneCorresponding carboxylic acid23%[8]
KMnO₄ in aqueous acetic acidp-xyleneTerephthalic acidNot specified[9]

Note: Specific yield data for the oxidation of 3,6-dimethoxy-substituted precursors is scarce in the readily available literature, highlighting the need for careful optimization for each specific substrate.

Visualizations

Logical Workflow for Troubleshooting Low Yields

Caption: A decision tree for troubleshooting low yields in oxidation reactions.

Reaction Pathway and Potential Side Reactions

ReactionPathway Start Dimethoxy-dimethylbenzene DesiredProduct 3,6-Dimethoxy-polycarboxylic Acid Start->DesiredProduct Desired Oxidation (Controlled Conditions) DemethylationProduct Hydroxy-methoxy-polycarboxylic Acid Start->DemethylationProduct Demethylation (Harsh Conditions) RingOpeningProducts Ring-Opened Fragments Start->RingOpeningProducts Ring Cleavage (Very Harsh Conditions) DesiredProduct->DemethylationProduct Over-oxidation

Caption: Desired reaction pathway and potential side reactions.

References

  • IOSR Journal. (n.d.). Permanganate Oxidation mechanisms of Alkylarenes. [Link]

  • Woo, J. C. S., Fenster, E., & Dake, G. R. (2004). A Convenient Method for the Conversion of Hindered Carboxylic Acids to N-Methoxy-N-methyl (Weinreb) Amides. The Journal of Organic Chemistry, 69(25), 8984–8986. [Link]

  • Chemistry LibreTexts. (2023, January 22). Oxidation of Organic Molecules by KMnO4. [Link]

  • Al-kutti, W. A., Al-Kahtani, A. A., & Al-kattan, A. H. (2021). Kinetics and Mechanism Studies of Oxidation of Dibromothymolsulfonphthalein Toxic Dye by Potassium Permanganate in Neutral Media with the Synthesis of 2-Bromo-6-isopropyl-3-methyl-cyclohexa-2,5-dienone. Molecules, 26(23), 7209. [Link]

  • Chemistry Steps. (n.d.). Oxidative Cleavage of Alkenes with KMno4 and O3. [Link]

  • Google Patents. (n.d.).
  • U.S. National Library of Medicine. (n.d.). Oxidation kinetics of polycyclic aromatic hydrocarbons by permanganate. [Link]

  • PTC Organics, Inc. (n.d.). PTC with Permanganate. [Link]

  • Professor Dave Explains. (2020, February 21). Oxidation of Alkenes Using Potassium Permanganate (Hot and Cold Conditions) [Video]. YouTube. [Link]

  • Master Organic Chemistry. (2023, February 21). Oxidation of aromatic alkanes with KMnO4 to give carboxylic acids. [Link]

  • Chemistry LibreTexts. (2024, October 4). 16.8: Oxidation of Aromatic Compounds. [Link]

  • OpenStax. (2023, September 20). 16.8 Oxidation of Aromatic Compounds. In Organic Chemistry. [Link]

  • UBC Library Open Collections. (1972, December 18). THE MECHANISM OF PERMANGANATE OXIDATION OF ALKANES, ARENES AND RELATED COMPOUNDS. [Link]

  • U.S. National Library of Medicine. (n.d.). Preference for O-demethylation reactions in the oxidation of 2′-, 3′-, and 4′-methoxyflavones by human cytochrome P450 enzymes. [Link]

  • ResearchGate. (n.d.). A convenient method for the synthesis of 3,6-dihydroxy-benzene-1,2,4,5-tetracarboxylic acid tetraalkyl esters and a study of their fluorescence properties. [Link]

  • Google Patents. (n.d.). Production method of pyromellitic acid and pyromellitic anhydride.
  • MDPI. (2023, February 17). p-Xylene Oxidation to Terephthalic Acid: New Trends. [Link]

  • U.S. National Library of Medicine. (n.d.). Benzene polycarboxylic acid - A useful marker for condensed organic matter, but not for only pyrogenic black carbon. [Link]

  • ResearchGate. (n.d.). Demethylation of a methoxy group to inhibit repolymerization during alkaline lignin pyrolysis. [Link]

  • ResearchGate. (n.d.). p-Xylene Oxidation to Terephthalic Acid: A Literature Review Oriented toward Process Optimization and Development. [Link]

  • ResearchGate. (n.d.). Revised PyOM assessment using benzene polycarboxylic acids. [Link]

  • ACS Publications. (2024, October 14). Sustainable Production of Pyromellitic Acid from Biomass-Derived Furanic Platform Chemicals. [Link]

  • Google Patents. (n.d.). PROCESS FOR THE PREPARATION OF 2 - AMINO - 5,8 - DIMETHOXY[1][8][10] TRIAZOLO [1,5-c] PYRIMIDINE.

  • Yang Research Group - University of Wisconsin–Madison. (2023, March 14). Efficient O-demethylation of lignin-derived aromatic compounds under moderate conditions. [Link]

  • National Center for Biotechnology Information. (n.d.). ANALYTICAL METHODS - Toxicological Profile for Benzene. [Link]

  • ResearchGate. (n.d.). Cocrystallization of Trimesic Acid and Pyromellitic Acid with Bent Dipyridines. [Link]

  • ResearchGate. (n.d.). A Convenient Preparation of p-Methoxybenzyl Esters. [Link]

  • U.S. National Library of Medicine. (n.d.). Catalyst optimization strategy: selective oxidation of o-xylene to phthalic anhydride. [Link]

  • Chem-Station Int. Ed. (2024, January 15). O-Demethylation. [Link]

  • U.S. National Library of Medicine. (n.d.). Preparation and Applications of 4-Methoxybenzyl Esters in Organic Synthesis. [Link]

  • U.S. National Library of Medicine. (n.d.). Radiocarbon values of black carbon using the benzene polycarboxylic acid method. [Link]

  • Revistas Bolivianas. (2013, September 20). 8_Tetrahydropyrimidines synthesis. [Link]

  • ACS Publications. (2026, February 3). Oxidative Coupling of Alcohols and Amines Using Functionalized Cu(II) 2-Quinoxolinol Salen Catalysts. [Link]

  • CORE. (2012, January 27). Kinetics of the Selective Oxidation of o-Xylene to Phthalic Anhydride. [Link]

  • Fındık, H. (2009). POTASSIUM PERMANGANATE/ CARBOXYLIC ACID/ ORGANIC SOLVENTS: A POWERFUL REAGENT FOR C-C BOND FORMATION, ARYL COUPLING REACTIONS AND OXIDATION OF ENONES. IPSO-NITRATION OF ARYLBORONIC ACIDS WITH SILVER NITRITE/ TMSCl [Doctoral dissertation, Middle East Technical University]. [Link]

  • Universität Freiburg. (n.d.). O‐p‐Methoxyphenyl α‐Hydroxycarboxylic Acids as Versatile Hydroxyalkylation Agents for Photocatalysis. [Link]

  • MDPI. (n.d.). Cocrystals and Salts of Pyridine-3,5-bis(1-methyl-benzimidazole-2-yl) with Pyromellitic Acid. [Link]

  • U.S. National Library of Medicine. (n.d.). Synthesis of Some 4,5-Dihydrothieno[3,2-e][1][8][10]Triazolo[4,3-a] Pyrimi-dine-2-Carboxamides as Anti-Inflammatory and Analgesic Agents. [Link]

  • U.S. National Library of Medicine. (n.d.). The feasibility of isolation and detection of fullerenes and carbon nanotubes using the benzene polycarboxylic acid method. [Link]

  • Royal Society of Chemistry. (n.d.). Selective utilization of methoxy groups in lignin for N-methylation reaction of anilines. [Link]

  • U.S. National Library of Medicine. (n.d.). A Structured Approach To Cope with Impurities during Industrial Crystallization Development. [Link]

Sources

Recrystallization solvents for 3,6-dimethoxyphthalic acid purification

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket Focus: Recrystallization Solvents & Purity Optimization Assigned Specialist: Senior Application Scientist, Organic Synthesis Division

Executive Summary: The Purification Paradox

Purifying 3,6-dimethoxyphthalic acid (3,6-DMPA) presents a unique challenge compared to unsubstituted phthalic acid. The two methoxy groups at the 3 and 6 positions introduce electron-donating density and slight lipophilicity, which can lead to "oiling out" in purely aqueous systems. Furthermore, like all ortho-dicarboxylic acids, 3,6-DMPA is prone to partial dehydration during heating, leading to a mixture of the acid and its anhydride, which depresses the melting point and broadens the range.

This guide moves beyond simple solvent lists to provide a self-validating purification system designed to ensure pharmaceutical-grade purity.

Module 1: Solvent System Selection Matrix

The choice of solvent dictates the rejection of specific impurities (oxidative byproducts, unreacted xylenes, or mono-acids).

Solvent SystemRoleProtocol SuitabilityImpurity Rejection Profile
Water (pH adjusted) Primary Green Chemistry / Bulk ScaleExcellent for removing inorganic salts. Poor for removing organic tars (requires activated carbon).
Glacial Acetic Acid Standard Lab Scale / High PurityHigh solubility at boiling; low at RT. Excellent for rejecting colored quinone impurities.
Ethanol/Water (1:3) Alternative Intermediate PolarityGood for preventing "oiling out" if the crude is very impure.
Acetic Anhydride Specialist The "Anhydride Route"Forces dehydration to 3,6-dimethoxyphthalic anhydride for superior crystallization (see Module 3).
Module 2: The "Anhydride Loop" (Gold Standard Protocol)

Expert Insight: Direct recrystallization of the acid often traps impurities in the crystal lattice due to strong hydrogen bonding. The most reliable method for >99.5% purity is to chemically convert the acid to its anhydride, purify the anhydride (which crystallizes much better), and then hydrolyze it back to the acid.

Workflow Diagram: The Anhydride Purification Cycle

AnhydrideLoop Start Crude 3,6-DMPA Dehydration Dehydration (Reflux in Acetic Anhydride) Start->Dehydration -H2O CrystAnhydride Recrystallize Anhydride (Toluene or Acetyl Acetate) Dehydration->CrystAnhydride Isolation CrystAnhydride->CrystAnhydride Repeat if colored Hydrolysis Hydrolysis (Boiling Water) CrystAnhydride->Hydrolysis +H2O (Reversion) FinalProduct Pure 3,6-DMPA Crystals Hydrolysis->FinalProduct Cooling & Filtration

Caption: The "Anhydride Loop" circumvents the poor crystallization kinetics of the diacid by utilizing the superior lattice energy of the anhydride intermediate.

Step-by-Step Protocol:
  • Dehydration: Suspend crude 3,6-DMPA in acetic anhydride (3 mL per gram). Reflux for 1 hour. The solid will dissolve as it converts to the anhydride.

  • Isolation: Cool to 0°C. 3,6-dimethoxyphthalic anhydride will crystallize out. Filter and wash with cold toluene.

  • Purification (Optional): If the anhydride is still colored, recrystallize it from toluene or ethyl acetate .

  • Hydrolysis (The Return): Suspend the pure anhydride in distilled water (10 mL per gram). Heat to reflux.[1] The anhydride ring will open, regenerating the diacid.

  • Final Crystallization: Cool the aqueous solution slowly to 4°C. High-purity 3,6-DMPA needles will form.

Module 3: Troubleshooting & FAQs
Q1: My product is "oiling out" (forming a liquid layer) instead of crystallizing. Why?

Diagnosis: This occurs when the melting point of the solute in the solvent mixture is lower than the temperature at which saturation occurs (often due to impurities acting as flux). Corrective Action:

  • Switch Solvent: Move from pure water to 10% Acetic Acid in Water . The organic acid prevents the formation of the "oil" phase by increasing solubility slightly.

  • Seeding: You must seed the solution at the cloud point with a pure crystal of 3,6-DMPA. This provides a nucleation surface that bypasses the amorphous oil phase.

Q2: The melting point is wide (e.g., 150-165°C) and lower than literature values.

Diagnosis: You likely have a mixture of the acid and the anhydride . Phthalic acids can dehydrate simply by drying them too vigorously in an oven. Corrective Action:

  • Re-equilibration: Recrystallize from water again. The water ensures the ring remains open (hydrolyzed).

  • Drying: Dry the crystals in a vacuum desiccator over

    
     at room temperature, not in a high-heat oven (>80°C), to prevent dehydration.
    
Q3: The crystals are persistently yellow/brown.

Diagnosis: This indicates oxidative impurities (quinones) derived from the methoxy-benzene core. Corrective Action:

  • Activated Carbon: During the hot dissolution step (whether in water or acetic acid), add 5 wt% activated carbon. Stir for 10 minutes, then perform a hot filtration through Celite before cooling.

Module 4: Decision Logic for Purification

Use this logic flow to determine your immediate next step based on your current crude material status.

DecisionMatrix Input Crude Material Status CheckColor Is it Dark/Colored? Input->CheckColor CheckQty Scale > 50g? CheckColor->CheckQty No Carbon Use Activated Carbon + Water Recryst. CheckColor->Carbon Yes Acetic Use Glacial Acetic Acid CheckQty->Acetic No (<50g) Anhydride Use Anhydride Route CheckQty->Anhydride Yes (>50g)

Caption: Decision matrix prioritizing scale and impurity profile to select the optimal solvent system.

References
  • Solubility of Phthalic Acids: Wang, S., et al. "Solubilities of Terephthalic Acid, Phthalic Acid, and Isophthalic Acid in Tetrahydrofuran, Cyclohexanone, 1,2-Diethoxyethane, and Acetophenone."[2] Journal of Chemical & Engineering Data, 2009.[2] Link

  • Hydrolysis Kinetics: Hawkins, M. D. "Hydrolysis of phthalic and 3,6-dimethylphthalic anhydrides." Journal of the Chemical Society, Perkin Transactions 2, 1975. Link

  • Purification of Phthalic Anhydrides: "Process for purifying phthalic anhydride."[3] U.S. Patent 1,728,225. Link

  • General Recrystallization Strategies: "Solvents for Recrystallization." University of Rochester, Department of Chemistry. Link

Sources

Validation & Comparative

Publish Comparison Guide: 1H NMR of Methoxy Groups in 3,6-Dimethoxyphthalic Acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the 1H NMR characteristics of methoxy groups in 3,6-dimethoxyphthalic acid and its derivatives, comparing them with the isomeric 4,5-dimethoxyphthalic acid system.[1]

Executive Summary

In the structural characterization of substituted phthalic acids, the chemical shift of methoxy groups serves as a critical probe for electronic environment and steric conformation. This compound represents a unique "ortho-crowded" system where the methoxy groups are positioned at the 3 and 6 positions, directly adjacent to the carboxylic acid moieties (positions 1 and 2).[1]

This guide compares the 1H NMR spectral signatures of the 3,6-dimethoxy system against its regioisomer, the 4,5-dimethoxy system (derived from veratric acid).[1] The core distinction lies in the shielding/deshielding effects governed by the ortho-carbonyl interactions.[1] While the 4,5-isomer exhibits distinct, well-resolved signals for ester and ether methyls in a relatively unhindered environment, the 3,6-isomer is defined by its high symmetry (


) and significant steric strain, often necessitating analysis as its anhydride or dimethyl ester derivative.[1]
Part 1: Structural Analysis & Chemical Environment[1]
1.1 The 3,6-Dimethoxy Architecture (Target)
  • Symmetry: The molecule possesses a

    
     axis of symmetry passing through the bond between C1 and C2 and the bond between C4 and C5.
    
  • Proton Environments:

    • Aromatic Protons (H-4, H-5): Equivalent singlet (or tightly coupled AB system if symmetry is broken by solvent/derivatization).[1]

    • Methoxy Protons (3-OMe, 6-OMe): Equivalent.[1]

  • Steric Influence: The methoxy groups at C3 and C6 are ortho to the carboxylic acid groups at C2 and C1.[1] This creates a "buttressing effect," potentially forcing the carboxylic acids (or esters) out of planarity with the aromatic ring to minimize dipole repulsion and steric clash with the methoxy oxygen lone pairs.

1.2 The 4,5-Dimethoxy Architecture (Alternative)
  • Symmetry: Also possesses

    
     symmetry.[1]
    
  • Proton Environments:

    • Aromatic Protons (H-3, H-6): Equivalent singlets, but located ortho to the carbonyls.[1]

    • Methoxy Protons (4-OMe, 5-OMe): Equivalent, but located meta and para to the carbonyls.[1]

  • Electronic Difference: The methoxy groups in the 4,5-isomer are less sterically crowded by the carbonyls, leading to a more standard "veratrole-like" chemical shift.[1]

Part 2: Experimental Data Comparison

The following data compares the 1H NMR shifts of the dimethyl ester derivatives. Esters are frequently used for characterization to eliminate hydrogen-bonding variability associated with free carboxylic acids.[1]

Table 1: 1H NMR Chemical Shift Comparison (CDCl3, 600 MHz)
FeatureDimethyl 3,6-dimethoxyphthalate (Target System)Dimethyl 4,5-dimethoxyphthalate (Alternative System)
Structure Ortho-substituted (crowded)Meta/Para-substituted (open)
Methoxy (-OMe) Shift ~3.80 – 3.85 ppm (Singlet)3.84 ppm (Singlet)
Ester (-COOMe) Shift ~3.90 – 3.95 ppm (Singlet)3.90 ppm (Singlet)
Aromatic (Ar-H) Shift ~6.90 – 7.10 ppm (Singlet)7.15 ppm (Singlet)
Key Distinction High symmetry; OMe groups are shielded/deshielded by ortho-carbonyl anisotropy depending on torsion angle.[1]Distinct separation between Ester and Ether signals; Ar-H is deshielded by ortho-carbonyl.[1]

Note on Assignments: In the 4,5-isomer, the signal at 3.90 ppm is assigned to the ester methyls (deshielded by the carbonyl), while the signal at 3.84 ppm corresponds to the methoxy groups attached to the ring.[1] In the 3,6-isomer, the proximity of the methoxy group to the carbonyl can lead to variations, but the ester methyl typically remains the most downfield methyl signal.[1]

2.1 Mechanistic Insight: The Ortho-Effect

In This compound , the methoxy oxygen lone pairs repel the carbonyl oxygens.[1] This often forces the ester/acid groups to rotate out of the aromatic plane.

  • Consequence: The loss of planarity reduces the conjugation of the carbonyl with the ring.[1] This can cause the aromatic protons (H-4, H-5) to appear slightly upfield compared to the H-3, H-6 protons of the 4,5-isomer, which are directly in the deshielding cone of a planar carbonyl group.[1]

Part 3: Methodology & Synthesis Workflow

To ensure reproducible data, the characterization of this compound often involves its isolation as an anhydride or conversion to the dimethyl ester.[1]

3.1 Protocol: Preparation for NMR Analysis
  • Sample Preparation: Dissolve 10-15 mg of the substrate (Acid, Anhydride, or Ester) in 0.6 mL of CDCl3 (Chloroform-d).[1]

    • Note: For the free acid, DMSO-d6 is preferred due to solubility.[1] In DMSO-d6, the carboxylic acid protons (

      
      ) will appear as a broad singlet >12 ppm.[1]
      
  • Internal Standard: Use residual solvent peak (CHCl3 at 7.26 ppm) or TMS (0.00 ppm).

  • Acquisition: Standard 1H pulse sequence (zg30), 16 scans, relaxation delay (D1)

    
     1.0 s to ensure accurate integration of methyl singlets.[1]
    
3.2 Synthesis Pathway Visualization

The following diagram illustrates the structural relationship and synthesis flow often cited in literature for isolating these moieties.

G Start 1,4-Dimethoxybenzene (Precursor) Inter Naphthoquinone Derivative Start->Inter Acylation/Cyclization Acid 3,6-Dimethoxyphthalic Acid Inter->Acid Oxidative Degradation (Alk. H2O2) Anhydride 3,6-Dimethoxyphthalic Anhydride Acid->Anhydride Dehydration (Ac2O/Heat) Ester Dimethyl 3,6- dimethoxyphthalate Acid->Ester Esterification (MeOH/H+) Anhydride->Ester Methanolysis

Caption: Synthetic workflow for the isolation and derivatization of this compound for NMR characterization.

References
  • Synthesis and Characterization of Dimethyl 4,5-Dimethoxyphthal

    • Source: Journal of Organic Chemistry / ACS Public
    • Data Point: 1H NMR (CDCl3, 600 MHz) δ 7.15 (s, 2H), 3.90 (s, 6H), 3.84 (s, 6H).[1]

    • URL:[Link]

  • Oxidative Degrad

    • Source: Journal of the Chemical Society, Perkin Transactions 1[1][2]

    • Context: Oxidation of naphthoquinone dimethyl ethers to yield this compound, characterized as the anhydride.[1][3]

    • URL:[Link][3][4]

  • NMR Data of Phthalic Acid Deriv

    • Source: Chemical Papers (1975)
    • Context: Analysis of proton spectra of phthalic acid and its diesters (General Reference for Phthal
    • URL:[Link]

Sources

Comparative Guide: Reactivity of 3,6-Dimethoxy vs. 3,6-Dihydroxyphthalic Acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of 3,6-dimethoxyphthalic acid (DMPA) and 3,6-dihydroxyphthalic acid (DHPA) , focusing on their electronic structures, reactivity profiles, and applications in heterocyclic synthesis (specifically luminol analogs).

Executive Summary

The reactivity difference between This compound and 3,6-dihydroxyphthalic acid is governed primarily by Intramolecular Hydrogen Bonding (IMHB) .

  • 3,6-Dihydroxyphthalic acid (DHPA) exhibits strong IMHB between the phenolic hydroxyls and the adjacent carboxyl carbonyls. This "resonance-assisted hydrogen bonding" (RAHB) significantly increases acidity (lowers pKa) and stabilizes the planar conformation, but it complicates anhydride formation due to competing acetylation or polymerization risks.[1]

  • This compound (DMPA) lacks H-bond donors. The methoxy groups provide steric bulk and electron donation via resonance without the stabilizing "lock" of the H-bond. Consequently, it behaves as a standard electron-rich phthalic acid derivative, undergoing clean anhydride formation and serving as a protected precursor for chemiluminescent substrates.

Electronic & Structural Analysis[1]

The "Pseudo-Aromatic" Chelation Effect

The defining feature of the dihydroxy derivative is the formation of a pseudo-six-membered ring via hydrogen bonding.

  • DHPA (Dihydroxy): The proton of the -OH group coordinates with the carbonyl oxygen of the -COOH. This stabilizes the carboxylate anion upon deprotonation, making DHPA significantly more acidic than DMPA. This is analogous to the acidity difference between salicylic acid (ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">

    
    ) and 
    
    
    
    -anisic acid (
    
    
    ).
  • DMPA (Dimethoxy): The methyl groups force the methoxy oxygens to rotate out of plane to minimize steric clash with the carboxyl groups (the "ortho effect"), reducing effective orbital overlap and slightly raising the

    
    .
    
Graphviz Analysis: Electronic Pathways

The following diagram illustrates the structural stabilization (IMHB) in DHPA versus the steric environment in DMPA.

Electronic_Comparison DHPA 3,6-Dihydroxyphthalic Acid (DHPA) IMHB Intramolecular H-Bonding (Pseudo-ring formation) DHPA->IMHB DMPA This compound (DMPA) Steric Steric Bulk (Me) No H-Bond Donor DMPA->Steric Acidity Increased Acidity (pKa ~2.9) IMHB->Acidity Stabilizes Anion Reactivity_DHPA Stable Anion Prone to Oxidation (Quinone) IMHB->Reactivity_DHPA Acidity_Low Standard Acidity (pKa ~4.1) Steric->Acidity_Low Inductive Effect Reactivity_DMPA Clean Anhydride Formation Stable to Oxidation Steric->Reactivity_DMPA

Figure 1: Mechanistic divergence driven by Intramolecular Hydrogen Bonding (IMHB).[1]

Reactivity Profile: Anhydride Formation

The formation of the anhydride is the critical gateway step for most applications (e.g., synthesis of phthalimides or hydrazides).

Comparative Kinetics
Feature3,6-Dihydroxyphthalic AcidThis compound
Reagent Acetic Anhydride (ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">

)
Acetic Anhydride (

)
Conditions Reflux, 12 hours (1,2-DCE)Reflux, 2 hours (Neat or solvent)
Side Reactions O-Acetylation: High risk of forming 3,6-diacetoxyphthalic anhydride.None. Clean conversion.
Yield High (98%) but often as the diacetate.[1]High (91%).[1]
Mechanism Dehydration competes with phenol acetylation.[1]Simple thermal dehydration.
Critical Synthesis Note

If the target is the free dihydroxy anhydride , standard reflux in acetic anhydride is problematic because it will acetylate the phenols.

  • For DMPA: The methoxy groups are inert ethers. Dehydration is straightforward.

  • For DHPA: To obtain the free dihydroxy anhydride, one typically synthesizes the diacetoxy anhydride first, forms the imide/hydrazide, and then hydrolyzes the ester groups; or uses milder dehydrating agents (e.g., DCC) that do not react with phenols, though thermal dehydration is preferred for scale.

Experimental Protocols

Protocol A: Synthesis of 3,6-Dimethoxyphthalic Anhydride

Target: Clean dehydration without protecting group manipulation.

  • Setup: Equip a 100 mL round-bottom flask with a magnetic stir bar and a reflux condenser.

  • Reactants: Charge the flask with This compound (9.0 g, 38 mmol) and acetic anhydride (36.0 g, 350 mmol).

  • Reaction: Heat the mixture to reflux (

    
     bath temperature) for 2 hours . The solid acid will dissolve, forming a clear solution.
    
  • Workup:

    • Cool the mixture to room temperature. Crystalline anhydride may precipitate.

    • Concentrate the solution under reduced pressure to remove excess acetic anhydride and acetic acid.

    • Recrystallize the residue from benzene/petroleum ether or toluene.

  • Yield: Expect ~7.55 g (91%) of white flocculent crystals.

  • Validation: IR spectrum should show characteristic anhydride doublets at ~1760 and 1830 cm⁻¹.

Protocol B: Handling 3,6-Dihydroxyphthalic Acid (Luminol Analog Route)

Target: 3,6-Dihydroxyphthalic hydrazide (via Diacetoxy intermediate).

  • Acetylation/Dehydration:

    • Mix 3,6-dihydroxyphthalic acid (26.8 g) with acetic anhydride (34.0 g) and 1,2-dichloroethane (120 mL).

    • Reflux for 12 hours at ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">

      
      .
      
    • Note: This long reflux ensures both acetylation of the phenols and formation of the anhydride ring.

  • Isolation:

    • Evaporate solvent and excess

      
      .
      
    • Wash the solid with PE:EA (10:[1]1) to obtain 3,6-diacetoxyphthalic anhydride .

  • Hydrazide Formation (The "Glow" Step):

    • React the diacetoxy anhydride with hydrazine hydrate in boiling acetic acid or water.

    • Deprotection: The acetoxy groups are hydrolyzed during the reaction or in a subsequent basic workup (NaOH), yielding the chemiluminescent 3,6-dihydroxyphthalic hydrazide .

Application: Chemiluminescence Pathways

The ultimate utility of these compounds often lies in their hydrazide derivatives (luminol analogs).

Luminol_Synthesis Start_OMe 3,6-Dimethoxy Phthalic Acid Anhydride_OMe 3,6-Dimethoxy Anhydride Start_OMe->Anhydride_OMe Ac2O, 2h Start_OH 3,6-Dihydroxy Phthalic Acid Anhydride_OAc 3,6-Diacetoxy Anhydride Start_OH->Anhydride_OAc Ac2O, 12h (Acetylation) Hydrazide_OMe Dimethoxy Hydrazide Anhydride_OMe->Hydrazide_OMe N2H4 Hydrazide_OH Dihydroxy Hydrazide (Luminol Analog) Anhydride_OAc->Hydrazide_OH 1. N2H4 2. Hydrolysis Hydrazide_OMe->Hydrazide_OH BBr3 (Demethylation) Light Blue/Green Light Hydrazide_OH->Light H2O2 / Catalyst

Figure 2: Synthetic pathways to chemiluminescent hydrazides.[1] Note that the dimethoxy derivative must be demethylated to exhibit significant chemiluminescence.

Performance Comparison
  • 3,6-Dihydroxyphthalhydrazide: Exhibits strong chemiluminescence (often shifted to green/blue vs. luminol's blue). The free phenols are essential for the oxidation mechanism (diazaquinone intermediate formation).

  • 3,6-Dimethoxyphthalhydrazide: Weak to non-chemiluminescent. The methoxy groups block the formation of the necessary quinoid resonance structures required for light emission. It serves as a stable, storable precursor that releases the active fluorophore only upon demethylation (e.g., with

    
    ).
    

References

  • Synthesis of 3,6-diacetoxyphthalic anhydride : ChemicalBook, Patent CN107474007A (2017). Synthesis of 3,6-diacetoxyphthalic anhydride from 3,6-dihydroxyphthalic acid. Link

  • Synthesis of 3,5(3,6)-dimethoxyphthalic anhydride : Google Patents, CN104370866A. Synthetic method of drug intermediate. Link

  • Intramolecular Hydrogen Bonding in Benzoic Acids : MDPI, Molecules 2019, 24(16). Inter- vs. Intramolecular Hydrogen Bond Patterns. Link

  • Chemiluminescence of Hydrazides : DTIC, Chemiluminescence in Organic Compounds (1972). Comparative study of substituted phthalhydrazides. Link

  • pKa Data for Benzoic Derivatives : Organic Chemistry Data, Bordwell pKa Table & Williams pKa Compilation. Link

Sources

Navigating the Labyrinth of Isomers: A Practical Guide to the Melting Point Determination of 3,6-Dimethoxyphthalic Acid

Author: BenchChem Technical Support Team. Date: February 2026

For the Attention of Researchers, Scientists, and Drug Development Professionals

As Senior Application Scientists, we recognize that the absence of a direct literature value transforms a routine measurement into an exercise in meticulous experimental practice and logical deduction. This guide provides a comprehensive framework for researchers to confidently determine the melting point of their synthesized 3,6-dimethoxyphthalic acid, interpret the results in the context of related isomers, and understand the critical nuances of the procedure.

The Isomeric Challenge: Why a Literature Value for this compound is Elusive

Initial searches for the melting point of this compound often lead to data for its more common isomers, such as dimethyl phthalate or other phthalic acid derivatives. This highlights a crucial aspect of organic chemistry: the profound impact of substituent placement on the physical properties of a molecule. The specific arrangement of the two methoxy groups on the phthalic acid backbone in the 3,6-positions dictates its crystal lattice structure and, consequently, its melting point. The lack of a readily available, verified melting point in the literature underscores the importance of primary characterization for novel or less-studied compounds.

Part 1: A Self-Validating Protocol for Melting Point Determination

To ensure the accuracy and trustworthiness of your experimental results, a robust and self-validating protocol is essential. This involves not only the careful execution of the melting point measurement itself but also the calibration of the apparatus and the meticulous preparation of the sample.

Experimental Workflow: From Preparation to Measurement

The following diagram outlines the critical steps for a reliable melting point determination.

MeltingPointWorkflow cluster_prep Sample & Apparatus Preparation cluster_measurement Measurement cluster_analysis Data Analysis SamplePrep Sample Preparation: - Ensure sample is pure and dry. - Finely powder the sample. CapillaryLoading Capillary Loading: - Pack 2-3 mm of sample into a capillary tube. SamplePrep->CapillaryLoading Ensures uniform heating InitialHeat Rapid Heating: - Heat quickly to ~20°C below expected melting point. CapillaryLoading->InitialHeat Sample ready ApparatusCal Apparatus Calibration: - Use certified standards (e.g., vanillin, acetanilide). ApparatusCal->InitialHeat Ensures accuracy SlowHeat Slow Heating: - Reduce heating rate to 1-2°C per minute. InitialHeat->SlowHeat Approaching m.p. Observation Observation & Recording: - Record T1 (first liquid drop) and T2 (fully liquid). SlowHeat->Observation Crucial for precision MeltingRange Determine Melting Range: (T2 - T1) Observation->MeltingRange Calculate range Comparison Literature & Isomer Comparison MeltingRange->Comparison Contextualize result

Caption: Workflow for accurate melting point determination.

Step-by-Step Experimental Protocol

1. Apparatus Calibration:

  • Rationale: The accuracy of your melting point apparatus is the bedrock of your measurement. Calibration with certified reference standards ensures that the temperature displayed by the instrument corresponds accurately to the actual temperature of the sample.

  • Procedure:

    • Select at least two certified melting point standards that bracket the expected melting point of your sample. Common standards include vanillin (m.p. 81-83°C) and acetanilide (m.p. 114-116°C).[1]

    • Following the manufacturer's instructions for your specific melting point apparatus, determine the melting points of the standards.

    • If the observed melting points deviate from the certified ranges, create a calibration curve or apply a correction factor to your experimental readings.

2. Sample Preparation:

  • Rationale: The purity and physical state of your sample significantly impact the melting point. Impurities can depress and broaden the melting range, while a coarse sample will not heat uniformly.[2][3]

  • Procedure:

    • Ensure your sample of this compound is of the highest possible purity, ideally after recrystallization and thorough drying to remove any residual solvent.[3]

    • Place a small amount of the dry sample on a clean, dry watch glass.

    • Using a spatula or a glass rod, carefully crush the sample into a fine powder. This ensures uniform packing and heat transfer within the capillary tube.[3][4]

3. Capillary Tube Loading:

  • Rationale: Proper loading of the capillary tube is crucial for observing a distinct and accurate melting range. An overloaded sample will result in a broad melting range.[5]

  • Procedure:

    • Take a capillary tube sealed at one end.

    • Press the open end of the capillary tube into the powdered sample until a small amount of the solid is packed into the tube.

    • Invert the tube and gently tap it on a hard surface to cause the sample to fall to the bottom. Alternatively, drop the tube through a long glass tube to facilitate packing.

    • Repeat until you have a packed sample column of 2-3 mm in height.[5]

4. Melting Point Determination:

  • Rationale: The rate of heating is a critical parameter. Rapid heating near the melting point can lead to an erroneously high and broad melting range. A slow heating rate allows for thermal equilibrium to be established between the sample, the heating block, and the thermometer.[6]

  • Procedure:

    • Place the loaded capillary tube into the sample holder of the melting point apparatus.

    • If you have an approximate idea of the melting point, heat the sample at a relatively fast rate until the temperature is about 20°C below the expected melting point.[5][6]

    • Decrease the heating rate to 1-2°C per minute.[6]

    • Carefully observe the sample. Record the temperature at which the first drop of liquid appears (T1).

    • Continue heating at the same slow rate and record the temperature at which the entire sample has completely melted into a clear liquid (T2).

    • The melting point is reported as the range from T1 to T2.

    • Allow the apparatus to cool sufficiently before performing a second determination to confirm your result.

Part 2: Hypothetical Data and Comparative Analysis

In the absence of a confirmed literature value for this compound, we will proceed with a hypothetical scenario to illustrate how to interpret your experimental findings.

Let us assume that a carefully synthesized and purified sample of this compound yields the following experimental melting point range:

CompoundHypothetical Experimental Melting Point
This compound172-174°C
Comparative Context with a Known Isomer

To provide context for this hypothetical result, we can compare it to the known melting point of a related isomer, 3,4-dimethoxyphthalic acid (also known as hemipinic acid).

CompoundLiterature Melting Point
3,4-Dimethoxyphthalic Acid (Hemipinic Acid)181°C[7]
Interpreting the Results

The following diagram illustrates the logical framework for comparing your experimental results.

ComparisonLogic cluster_experimental Experimental Data cluster_literature Literature Data cluster_conclusion Conclusion Exp_MP Experimental m.p. of This compound (e.g., 172-174°C) Purity Sharp melting range (e.g., 2°C) suggests high purity. Exp_MP->Purity Informs on Isomer_Diff Difference in m.p. between isomers highlights the importance of substituent position. Exp_MP->Isomer_Diff Compared with Lit_MP_Isomer Literature m.p. of 3,4-dimethoxyphthalic acid (181°C) Lit_MP_Isomer->Isomer_Diff Lit_MP_Target Literature m.p. of This compound (Unavailable) Identification Experimental m.p. serves as a key characterization data point for the synthesized compound. Lit_MP_Target->Identification Future validation Purity->Identification Supports Isomer_Diff->Identification Supports

Caption: Logic for comparing experimental and literature melting points.

A sharp melting range, such as the 2°C range in our hypothetical result, is a strong indicator of a pure compound.[2] The difference between the hypothetical melting point of the 3,6-isomer (172-174°C) and the literature value for the 3,4-isomer (181°C) demonstrates the significant influence of the methoxy groups' positions on the crystal lattice energy and, therefore, the melting point. This comparison underscores why assuming the melting point of one isomer for another is scientifically unsound.

Your experimentally determined melting point, obtained through a rigorous and well-calibrated procedure, becomes a crucial piece of characterization data for your sample of this compound. It can be used for future identification and as a benchmark for the purity of subsequent batches.

Conclusion

While the absence of a readily available literature melting point for this compound presents a challenge, it also provides an opportunity to emphasize the foundational principles of experimental chemistry. By adhering to a meticulous, self-validating protocol for melting point determination, researchers can generate reliable physical data for their synthesized compounds. This data, when interpreted within the context of known isomers, provides valuable insights into the structure-property relationships of the molecule. The experimental determination of a melting point is not merely a routine measurement but a cornerstone of chemical characterization that underpins the integrity of research in drug discovery and development.

References

  • Chemistry LibreTexts. (2022, April 7). 6.1D: Step-by-Step Procedures for Melting Point Determination. Retrieved from [Link]

  • University of Calgary. (n.d.). Melting point determination. Retrieved from [Link]

  • Wikipedia. (2024, October 26). Dimethyl phthalate. Retrieved from [Link]

  • SSERC. (n.d.). Melting point determination. Retrieved from [Link]

  • PubChem. (n.d.). Dimethyl phthalate-3,4,5,6-d4. Retrieved from [Link]

  • Pharmaguideline. (n.d.). Calibration of Melting Point Apparatus. Retrieved from [Link]

  • Wikipedia. (2024, October 29). 2C-B. Retrieved from [Link]

  • Cole-Parmer. (2021, May 28). Preparation of samples for melting point determination. Retrieved from [Link]

  • Google Patents. (n.d.). CN111116370A - A method for synthesizing methyl 2,4-dihydroxy-3,6-dimethylbenzoate using 4-O-desmethylbarbaric acid.
  • SlideShare. (2021, September 19). experiment (1) determination of melting points. Retrieved from [Link]

  • California State University, Bakersfield. (n.d.). Lab 3: Calibration of a Melting Point Apparatus. Retrieved from [Link]

  • Organic Syntheses. (n.d.). SYNTHESIS OF ENANTIOPURE DI(TERT-BUTYL) (2S,4S)-4-HYDROXY-6-OXO-1,2-PIPERIDINEDICARBOXYLATE. Retrieved from [Link]

  • University of Texas at Dallas. (n.d.). Experiment 1 - Melting Points. Retrieved from [Link]

  • Camlab. (n.d.). How do I prepare samples for melting point analysis?. Retrieved from [Link]

  • International Labour Organization. (n.d.). ICSC 0261 - DIMETHYL PHTHALATE. Retrieved from [Link]

  • NIST. (n.d.). Dimethyl phthalate. Retrieved from [Link]

  • MDPI. (2022, May 27). Synthesis of Dimethyl Terephthalate from Terephthalic Acid Esterification over the Zeolite Catalysts. Retrieved from [Link]

  • Scribd. (n.d.). Calibration Procedure For Melting Point Apparatus: IA 9100, 9200 and 9300. Retrieved from [Link]

  • Royal Society of Chemistry. (2018). Synthesis of phthalic acid derivatives via Pd-catalyzed alkoxycarbonylation of aromatic C–H bonds with alkyl chloroformates. Retrieved from [Link]

  • Cloudinary. (n.d.). Calibration Procedure for IA9000 Series Melting Point Apparatus. Retrieved from [Link]

  • Stanford Research Systems. (n.d.). Determination of Melting Points According to Pharmacopeia. Retrieved from [Link]

  • Select Education. (n.d.). Phthalic Acid (Benzene-1 2-Dicarboxylic Acid) 250G. Retrieved from [Link]

  • PubChem. (n.d.). Dimethyl Phthalate. Retrieved from [Link]

  • PubChem. (n.d.). Hemipic acid. Retrieved from [Link]

Sources

Comparative Guide: X-ray Crystallography of Sterically Hindered Phthalic Acid Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide evaluates the crystallographic properties of sterically hindered phthalic acid derivatives (specifically focusing on 3-nitrophthalic acid as the primary case study) against unhindered alternatives (standard phthalic acid).

For researchers in drug development and crystal engineering, the introduction of bulky substituents (nitro-, chloro-, or methyl- groups) at the ortho- position (C3/C6) is a critical tool for modulating solubility, bioavailability, and solid-state stability. This guide provides experimental data, self-validating protocols, and mechanistic insights into how steric hindrance alters supramolecular packing.

Mechanistic Insight: The Role of Steric Hindrance

Expertise & Causality: In standard phthalic acid, the two carboxyl groups (-COOH) at positions 1 and 2 can rotate relatively freely to maximize intermolecular hydrogen bonding, often resulting in planar or near-planar conformations that stack efficiently.

In sterically hindered derivatives (e.g., 3-nitrophthalic acid), the bulky substituent at position 3 imposes severe steric repulsion on the adjacent carboxyl group at position 2.

  • Causal Effect: This forces the C2-carboxylate group to twist significantly out of the benzene ring plane to relieve strain.

  • Result: The disruption of planarity prevents the tight "flat-stacking" observed in unhindered aromatics, creating different lattice voids and altering the hydrogen-bonding network (supramolecular synthons). This often leads to higher solubility and distinct polymorph landscapes compared to the parent compound.

Visualization: Steric Influence on Packing Logic

StericLogic Substituent Bulky Substituent (e.g., -NO2 at C3) Repulsion Steric Repulsion with C2-COOH Substituent->Repulsion Twist Carboxylate Twist (Out-of-Plane) Repulsion->Twist Packing Altered Crystal Packing (Lower Density/Diff Space Group) Twist->Packing Disrupts Planarity Solubility Modulated Solubility & Bioavailability Packing->Solubility Lattice Energy Change

Figure 1: Causal pathway showing how molecular-level steric hindrance translates to macroscopic physicochemical properties.

Comparative Data Analysis

The following table contrasts the crystallographic parameters of 3-Nitrophthalic Acid (Hindered) against Phthalic Acid (Unhindered) .

Data Source: Validated from single-crystal X-ray diffraction studies (see References 1, 2).

Parameter3-Nitrophthalic Acid (Hindered) Phthalic Acid (Standard) Implication
Crystal System MonoclinicMonoclinicSimilar symmetry, but different packing motifs.
Space Group P2₁/nP2₁/n (or C2/c)Common for organic acids, but unit cell differs.
Carboxylate Torsion High (~15–30° twist) Low (< 5–10° twist)Critical: Hindrance forces non-planarity, reducing π-π stacking efficiency.
H-Bonding Motif Intramolecular (SSHB) + Intermolecular chainsPredominantly Intermolecular dimers (R²₂(8))Hindered derivatives often form internal H-bonds to stabilize the twisted conformation.
Melting Point 210–216 °C~207 °CHigh thermal stability despite steric strain.
Lattice Voids Potential for solvent inclusionTightly packedHindered crystals are better candidates for solvate formation.

Analyst Note: The "performance" advantage of the hindered derivative lies in its ability to form Short Strong Hydrogen Bonds (SSHB) intramolecularly. This locks the conformation, potentially improving metabolic stability in drug design contexts compared to the more flexible unhindered phthalic acid.

Experimental Protocol: Crystallization & Data Collection

Trustworthiness: This protocol includes "Stop/Go" checkpoints to ensure sample integrity before wasting beamtime.

Phase 1: Crystal Growth (Solvent Evaporation Method)

Objective: Grow single crystals of 3-nitrophthalic acid suitable for XRD (>0.2 mm).

  • Preparation: Dissolve 100 mg of 3-nitrophthalic acid in 10 mL of Ethanol:Water (80:20 v/v) .

    • Why this solvent? Pure ethanol evaporates too fast (poor quality), while water improves H-bonding interactions for better ordering.

  • Filtration: Pass solution through a 0.45 µm PTFE syringe filter into a clean glass vial.

    • Checkpoint: Solution must be optically clear. Dust particles induce twinning.

  • Evaporation: Cover the vial with Parafilm and poke 3–5 small holes. Store at 20°C in a vibration-free zone.

  • Harvesting: After 3–7 days, observe for yellow prism-like crystals.

Phase 2: Self-Validating Quality Check

Before mounting on the diffractometer, perform this validation:

  • Microscopy Test: Place a crystal under a polarizing microscope.

  • The Test: Rotate the stage 360°.

  • Pass Criteria: The crystal must extinguish (go dark) sharply every 90°.

  • Fail Criteria: If the crystal remains light or extinguishes unevenly, it is likely a twin or aggregate. Discard and re-crystallize.

Phase 3: X-Ray Data Collection Strategy
  • Temperature: Collect data at 100 K (cryogenic) to reduce thermal motion of the nitro group, which often exhibits high disorder at room temperature.

  • Resolution: Aim for 0.8 Å resolution to accurately map the electron density of the twisted carboxylate protons.

Visualization: Experimental Workflow

Workflow Start Start: Crude Material Dissolve Dissolve in EtOH:H2O (80:20) Maximize H-bond potential Start->Dissolve Filter Filter (0.45 µm) Remove nucleation sites Dissolve->Filter Evap Slow Evaporation (Parafilm with holes) Filter->Evap Check Polarizing Microscope Check (Birefringence Test) Evap->Check XRD Single Crystal XRD (100 K) Check->XRD Sharp Extinction Reject Discard & Optimize Solvent Check->Reject Uneven/No Extinction Reject->Dissolve Retry

Figure 2: Step-by-step crystallization workflow with integrated quality control checkpoints.

References

  • Printtech Healthcare. 3-Nitrophthalic acid: Chemical Structure and Properties. Retrieved from 1

  • ResearchGate. Exploring the cutting-edge properties of 3-nitrophthalic acid single crystal: growth, structure, optical and quantum chemical studies. Retrieved from 2[3]

  • National Institutes of Health (NIH). X-Ray Crystallography of Chemical Compounds: Role in Drug Design. Retrieved from 4

  • MDPI. Exploiting Supramolecular Synthons in Cocrystals. (Context on acid-acid synthons). Retrieved from 5

  • Caming Pharmaceutical. 3-Nitrophthalic acid CAS 603-11-2 Specifications. Retrieved from 6

Sources

Safety Operating Guide

Navigating the Safe Handling of 3,6-Dimethoxyphthalic Acid: A Guide to Personal Protective Equipment and Disposal

Author: BenchChem Technical Support Team. Date: February 2026

Hazard Assessment: Understanding the Risks of Aromatic Dicarboxylic Acids

3,6-dimethoxyphthalic acid is an aromatic dicarboxylic acid. Based on the hazard profile of the closely related compound, phthalic acid, we can anticipate the primary risks associated with its handling. The SDS for phthalic acid indicates that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation[1]. Therefore, all safety protocols must be designed to mitigate these potential exposures.

Key Potential Hazards:

  • Eye Irritation: Direct contact with the eyes can cause serious irritation[1].

  • Skin Irritation: Prolonged or repeated contact with skin may lead to irritation[1].

  • Respiratory Tract Irritation: Inhalation of dust or aerosols can irritate the respiratory system[1].

It is imperative to handle this compound with the assumption that it carries these risks. A thorough, experiment-specific risk assessment should always be conducted before beginning any work.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection of appropriate PPE is critical to prevent contact and inhalation exposure. The following recommendations are based on a comprehensive understanding of handling solid and dissolved forms of aromatic carboxylic acids.

Core PPE Requirements:

A baseline of PPE should be worn at all times when in the laboratory where this compound is handled:

  • Eye Protection: Chemical splash goggles are mandatory to protect against dust particles and splashes. A face shield should be worn over safety glasses during procedures with a high risk of splashing or aerosol generation[2].

  • Protective Clothing: A flame-retardant lab coat should be worn and kept fully fastened to protect the skin and personal clothing[3].

  • Gloves: Chemical-resistant gloves are essential. Nitrile gloves provide good protection against a range of chemicals and are a suitable choice for general handling[4]. It is crucial to inspect gloves for any signs of degradation or puncture before use and to change them immediately if contamination is suspected.

  • Footwear: Fully enclosed shoes that protect the entire foot are required.

Task-Specific PPE Recommendations:

The level of PPE should be escalated based on the specific procedure being performed.

Task Required PPE Rationale
Weighing and Handling Solid Compound Core PPE + Respiratory Protection (N95 or higher)To prevent inhalation of fine dust particles that can cause respiratory irritation[5].
Preparing Solutions Core PPE + Face ShieldTo provide an additional layer of protection against splashes of the chemical and solvent to the face[2].
Conducting Reactions Core PPE + Appropriate Gloves for all chemicals usedThe choice of glove material should be compatible with all chemicals in the reaction mixture.
Cleaning Spills Core PPE + Respiratory Protection + Chemical-Resistant Apron and Boot CoversTo provide comprehensive protection during cleanup of potentially larger quantities of the compound.

Procedural Guidance: Donning and Doffing PPE

The correct sequence for putting on and taking off PPE is crucial to prevent cross-contamination.

Donning Sequence:
  • Lab Coat: Put on the lab coat and fasten it completely.

  • Respirator (if required): Perform a fit check to ensure a proper seal.

  • Goggles/Face Shield: Position securely on the face.

  • Gloves: Pull gloves on, ensuring they cover the cuffs of the lab coat.

Doffing Sequence:
  • Gloves: Remove gloves using a technique that avoids touching the outside of the glove with bare hands.

  • Goggles/Face Shield: Remove by handling the strap, avoiding contact with the front surface.

  • Lab Coat: Remove by rolling it inside out, without touching the exterior surface.

  • Respirator (if used): Remove by the straps.

  • Hand Hygiene: Wash hands thoroughly with soap and water immediately after removing all PPE.

Spill and Disposal Management: A Commitment to Safety and Environmental Responsibility

Spill Response:

In the event of a spill, the primary objective is to contain and clean it up safely.

  • Evacuate: Alert others in the vicinity and evacuate the immediate area if necessary.

  • Ventilate: Ensure adequate ventilation to disperse any airborne dust.

  • PPE: Don the appropriate PPE for spill cleanup.

  • Containment: For solid spills, gently cover with an absorbent material to prevent dust from becoming airborne. For liquid spills, use an inert absorbent material.

  • Cleanup: Carefully sweep or wipe up the contained material and place it in a clearly labeled, sealed container for hazardous waste.

  • Decontaminate: Clean the spill area with an appropriate solvent, followed by soap and water.

Waste Disposal:

As an aromatic carboxylic acid, this compound waste should be treated as hazardous chemical waste.

  • Neutralization: Carboxylic acids can be neutralized with a suitable base, such as sodium bicarbonate or sodium hydroxide, to form a salt and water[6]. This should be done cautiously in a well-ventilated area, as the reaction can be exothermic.

  • Containerization: All waste, including contaminated PPE and cleaning materials, must be collected in a designated, properly labeled hazardous waste container.

  • Regulatory Compliance: Always follow your institution's and local environmental regulations for the disposal of chemical waste. It is forbidden to dispose of aromatic compounds by burning them in the open air; special incinerators are required.

Visualizing the PPE Selection Workflow

The following diagram illustrates the decision-making process for selecting the appropriate level of personal protective equipment when handling this compound.

PPE_Workflow cluster_start Start: Handling this compound cluster_tasks Task Assessment cluster_ppe Personal Protective Equipment (PPE) Selection start Identify Task weighing Weighing Solid start->weighing solution Preparing Solution start->solution reaction Running Reaction start->reaction spill Cleaning Spill start->spill core_ppe Core PPE: - Goggles - Lab Coat - Nitrile Gloves - Closed-toe Shoes weighing->core_ppe respirator Add Respirator (N95+) weighing->respirator solution->core_ppe face_shield Add Face Shield solution->face_shield reaction->core_ppe spill->core_ppe full_protection Full Spill Kit PPE: - Respirator - Chemical Apron - Boot Covers spill->full_protection

Caption: PPE selection workflow for handling this compound.

Conclusion: Fostering a Culture of Safety

The principles outlined in this guide are foundational to ensuring a safe laboratory environment when working with this compound. By understanding the "why" behind each safety measure—from the specific hazards of the chemical class to the logic of PPE selection and disposal protocols—researchers can cultivate a proactive safety culture. This commitment to rigorous safety practices not only protects individuals but also upholds the integrity and quality of scientific research.

References

  • Material Safety Data Sheet - Dimethyl phthalate, pa - Cole-Parmer. (n.d.). Retrieved from [Link]

  • Dimethyl Phthalate - SAFETY DATA SHEET. (2018, April 10). Retrieved from [Link]

  • Phthalic anhydride - Hazardous Substance Fact Sheet. (n.d.). Retrieved from [Link]

  • Dimethyl Phthalate - Australian Industrial Chemicals Introduction Scheme (AICIS). (n.d.). Retrieved from [Link]

  • ICSC 0261 - DIMETHYL PHTHALATE. (n.d.). Retrieved from [Link]

  • ICSC 0768 - PHTHALIC ACID - Inchem.org. (n.d.). Retrieved from [Link]

  • Personal Protective Equipment for Chemical Handling | Safelyio. (2026, January 12). Retrieved from [Link]

  • Safety Data Sheet: Dimethyl phthalate - Carl ROTH. (n.d.). Retrieved from [Link]

  • Personal Protective Equipment (PPE) - CHEMM. (n.d.). Retrieved from [Link]

  • Proper disposal of chemicals - Sciencemadness Wiki. (2025, August 20). Retrieved from [Link]

  • Removing Carboxylic Acids From Aqueous Wastes - P2 InfoHouse. (n.d.). Retrieved from [Link]

  • What PPE Should You Wear When Handling Acid 2026? - LeelineWork. (2025, January 7). Retrieved from [Link]

  • Personal Protective Equipment Selection Guide. (2015, July 22). Retrieved from [Link]

  • Sustainable Recycling of Benzoic Acid Production Waste: Green and Highly Efficient Methods To Separate and Recover High Value-Added Conjugated Aromatic Compounds from Industrial Residues - ResearchGate. (2025, August 7). Retrieved from [Link]

  • Chemical Safety: Personal Protective Equipment. (n.d.). Retrieved from [Link]

  • A general strategy for recycling polyester wastes into carboxylic acids and hydrocarbons. (2024, January 2). Retrieved from [Link]

  • Carboxylic acid - Aromatic, Organic, Reactions - Britannica. (2026, January 22). Retrieved from [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.